5,7-Dichloroimidazo[1,2-c]pyrimidine
Description
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Properties
IUPAC Name |
5,7-dichloroimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTXTHVMSRFISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677512 | |
| Record name | 5,7-Dichloroimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85989-61-3 | |
| Record name | 5,7-Dichloroimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dichloroimidazo[1,2-c]pyrimidine is a halogenated heterocyclic compound belonging to the imidazopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, rendering it a versatile building block for the design of novel therapeutic agents. The presence of two chlorine atoms on the pyrimidine ring profoundly influences the molecule's physicochemical properties, reactivity, and potential for further functionalization. This technical guide provides a comprehensive overview of the known physicochemical properties, structural characteristics, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug discovery.
Introduction
Imidazo[1,2-c]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The 5,7-dichloro-substituted analog, in particular, serves as a key intermediate for the synthesis of more complex molecules through nucleophilic substitution of its chlorine atoms. Understanding the fundamental physicochemical properties of this core structure is paramount for predicting its behavior in biological systems and for designing efficient synthetic strategies.
Molecular Structure and Properties
The structural and electronic properties of this compound are dictated by the fusion of the electron-rich imidazole ring with the electron-deficient dichloropyrimidine ring.
Structural Formula and Basic Information
-
IUPAC Name: this compound
-
CAS Number: 85989-61-3
-
Molecular Formula: C₆H₃Cl₂N₃
-
Appearance: Off-white to light yellow solid.
-
Storage: Should be stored under an inert gas (nitrogen or argon) at 2-8°C.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 188.01 g/mol | |
| Appearance | Off-white to light yellow solid | Commercial supplier data |
| Predicted pKa | 1.91 ± 0.30 | |
| Storage Conditions | 2-8°C under inert gas |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the imidazo[1,2-c]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic system.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbons attached to the chlorine atoms (C5 and C7) are expected to be significantly deshielded.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of this compound
The synthesis of the imidazo[1,2-c]pyrimidine scaffold generally involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound or its equivalent. For this compound, a plausible synthetic route starts from a suitably substituted pyrimidine.
General Synthetic Approach
A common method for the synthesis of the related imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the reaction of a 2-aminopyrimidine with an α-haloketone. Adapting this for the imidazo[1,2-c]pyrimidine system, a potential precursor is 2-amino-4,6-dichloropyrimidine.
An An-Depth Technical Guide to the Physicochemical Properties of this compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound belonging to the imidazopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, rendering it a versatile building block for the design of novel therapeutic agents. The presence of two chlorine atoms on the pyrimidine ring profoundly influences the molecule's physicochemical properties, reactivity, and potential for further functionalization. This technical guide provides a comprehensive overview of the known physicochemical properties, structural characteristics, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug discovery.
Introduction
Imidazo[1,2-c]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The 5,7-dichloro-substituted analog, in particular, serves as a key intermediate for the synthesis of more complex molecules through nucleophilic substitution of its chlorine atoms. Understanding the fundamental physicochemical properties of this core structure is paramount for predicting its behavior in biological systems and for designing efficient synthetic strategies.
Molecular Structure and Properties
The structural and electronic properties of this compound are dictated by the fusion of the electron-rich imidazole ring with the electron-deficient dichloropyrimidine ring.
Structural Formula and Basic Information
-
IUPAC Name: this compound
-
CAS Number: 85989-61-3
-
Molecular Formula: C₆H₃Cl₂N₃
-
Appearance: Off-white to light yellow solid.
-
Storage: Should be stored under an inert gas (nitrogen or argon) at 2-8°C.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 188.01 g/mol | |
| Appearance | Off-white to light yellow solid | Commercial supplier data |
| Predicted pKa | 1.91 ± 0.30 | |
| Storage Conditions | 2-8°C under inert gas |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the imidazo[1,2-c]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic system.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the bicyclic system. The carbons attached to the chlorine atoms (C5 and C7) are expected to be significantly deshielded.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of this compound
The synthesis of the imidazo[1,2-c]pyrimidine scaffold generally involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound or its equivalent. For this compound, a plausible synthetic route starts from a suitably substituted pyrimidine.
General Synthetic Approach
A common method for the synthesis of the related imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the reaction of a 2-aminopyrimidine with an α-haloketone. Adapting this for the imidazo[1,2-c]pyrimidine system, a potential precursor is 2-amino-4,6-dichloropyrimidine.
The synthesis of 2-amino-4,6-dichloropyrimidine can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of an acid-trapping agent like triethylamine.
Caption: Plausible synthetic route to this compound.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and development.
Solubility
The solubility of a compound is a critical parameter that affects its absorption, distribution, and formulation. The presence of two chlorine atoms and the fused heterocyclic system suggests that this compound is likely to be poorly soluble in water and more soluble in organic solvents.
Experimental Protocol for Solubility Determination:
A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Acidity/Basicity (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH. The imidazo[1,2-c]pyrimidine system contains nitrogen atoms that can be protonated. A predicted pKa value for this compound is 1.91 ± 0.30, indicating it is a weak base.
Experimental Protocol for pKa Determination:
Potentiometric titration is a reliable method for determining the pKa of weakly basic compounds.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by analyzing the first derivative of the curve.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties. While no experimental LogP value is available for this compound, its lipophilicity is expected to be significant due to the presence of the two chlorine atoms.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Reactivity
The reactivity of this compound is dominated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes positions 5 and 7 prone to attack by nucleophiles. This reactivity is a cornerstone for the chemical modification of this scaffold.
The general reactivity order for nucleophilic substitution on dichloropyrimidines often favors the C4/C6 positions over the C2 position. In the case of this compound, both chlorine atoms are at positions analogous to C4/C6 of a simple pyrimidine, making them reactive sites. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.
Caption: General scheme for nucleophilic substitution on the this compound core.
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of libraries of compounds for high-throughput screening. The ability to introduce diverse functionalities at the 5 and 7 positions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of the imidazo[1,2-c]pyrimidine core have been investigated for a range of therapeutic applications, including as kinase inhibitors. For instance, imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70), which are key players in inflammatory and autoimmune diseases.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its physicochemical properties, particularly its reactivity towards nucleophiles, make it an attractive scaffold for the synthesis of diverse molecular libraries. While experimental data on the parent compound is limited, this guide provides a framework for its characterization and utilization in research and drug discovery. Further studies to fully elucidate its physicochemical properties and biological activity are warranted.
References
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9599-9609. Available at: [Link]
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Shanghai Rlavie Technology Co., ltd. (n.d.). CAS 85989-61-3|this compound. Rlavie. Available at: [Link]
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PubChem. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Ghattas, A. B., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
- Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
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ProQuest. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
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Kopchuk, D. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 236-246. Available at: [Link]
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Rlavie. (n.d.). CAS 85989-61-3|this compound. Available at: [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 437-488. Available at: [Link]
An In-Depth Technical Guide to the Early Research and Development of the Imidazo[1,2-c]pyrimidine Scaffold
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, nitrogen-fused heterocyclic compounds represent a cornerstone of drug discovery, owing to their structural complexity and ability to interact with a wide array of biological targets.[1][2] Among these, the imidazo[1,2-c]pyrimidine scaffold has emerged as a highly versatile and pharmacologically significant core. As a bioisostere of natural purines like adenine and guanine, its structure is primed for interaction with biological systems, particularly enzymes that process purine substrates, such as protein kinases.[2]
This guide provides a technical overview of the foundational research on the imidazo[1,2-c]pyrimidine core. We will delve into the seminal synthetic strategies that first brought this scaffold to the forefront, the rationale behind these early chemical investigations, and the initial biological evaluations that unveiled its potential, most notably as a potent class of kinase inhibitors.[1][3] This exploration is designed for researchers and drug development professionals, offering insights into the causality behind experimental choices that have established imidazo[1,2-c]pyrimidine as an evolving and important structural motif in modern drug discovery.[1]
Chapter 1: Foundational Synthesis and Mechanistic Insights
The primary and most established route to the imidazo[1,2-c]pyrimidine scaffold is the cyclocondensation reaction between a 2-aminopyrimidine derivative and a suitable α-halocarbonyl compound. This strategy, a variation of the classic Debus-Radziszewski imidazole synthesis, provides a direct and efficient method for constructing the fused bicyclic system.
The Key Precursors: Strategic Choices and Synthesis
The success of the core synthesis hinges on the accessibility and reactivity of its two main components.
1.1.1 The Aminopyrimidine Building Block
4-substituted 2-aminopyrimidine derivatives are crucial intermediates, serving as the pyrimidine portion of the final fused ring.[4] 2-Amino-4-chloropyrimidine is a particularly valuable precursor due to the versatility of the chlorine atom, which allows for further functionalization via nucleophilic substitution.[4][5]
Experimental Protocol 1.1: Synthesis of 2-Amino-4-chloropyrimidine
This protocol describes a common method starting from isocytosine (2-amino-4-hydroxypyrimidine).[4]
Rationale: This procedure utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a dehydrating agent to convert the hydroxyl group of isocytosine into a chlorine atom. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a reflux condenser and a stirring mechanism, carefully add phosphorus oxychloride.
-
Portion-wise, add isocytosine to the phosphorus oxychloride while stirring.
-
Heat the mixture to 80°C and maintain for 1 hour.
-
Increase the temperature to 120°C and allow the reaction to reflux for 3 hours. During this time, tail gases (HCl) should be absorbed with a water trap.[4]
-
After reflux, cool the reaction mixture and remove excess phosphorus oxychloride via distillation under reduced pressure.
-
Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic phases, add activated carbon for decolorization, and filter.
-
Remove the dichloromethane by heating the filtrate to 40-60°C.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0°C to induce crystallization. After 2 hours, filter the solid to obtain 2-Amino-4-chloropyrimidine.[4]
1.1.2 The α-Halocarbonyl Reagent: Managing Reactivity
Chloroacetaldehyde is the archetypal C2 synthon for building the imidazole ring onto the aminopyrimidine core.[6] Its bifunctional nature—containing both an aldehyde for condensation and a chlorine for alkylation—is ideal for this transformation.[6] However, anhydrous chloroacetaldehyde is notoriously unstable, readily polymerizing to form polyacetals or hydrating in the presence of water.[6][7]
Early researchers developed a key strategy to circumvent this instability: the use of a more stable synthetic equivalent, such as chloroacetaldehyde dimethyl acetal . This precursor is less reactive but can be hydrolyzed in situ under acidic conditions to generate the required chloroacetaldehyde, which is immediately consumed in the cyclization reaction, preventing polymerization.[6][8]
The Core Cyclocondensation Reaction
The formation of the imidazo[1,2-c]pyrimidine ring is a two-step, one-pot process. First, the more nucleophilic ring nitrogen of the 2-aminopyrimidine attacks the aldehyde of chloroacetaldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular Sɴ2 reaction, where the exocyclic amino group attacks the carbon bearing the chlorine atom, displacing it and closing the five-membered imidazole ring.
Sources
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- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemcess.com [chemcess.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-c]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, prized for its structural resemblance to endogenous purines, which allows for interaction with a wide array of biological targets. The introduction of halogen atoms, particularly chlorine, at the 5- and 7-positions, dramatically influences the electronic properties of the ring system, enhancing its utility as a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth exploration of the discovery and foundational synthesis of 5,7-dichloroimidazo[1,2-c]pyrimidine, a key building block in the development of novel therapeutics.
The Strategic Importance of the Imidazo[1,2-c]pyrimidine Core
The fusion of an imidazole and a pyrimidine ring to form the imidazo[1,2-c]pyrimidine system creates a planar, aromatic structure with a unique distribution of nitrogen atoms. This arrangement is crucial for its ability to participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors. The scaffold has been identified in compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.
The addition of chloro-substituents at the 5- and 7-positions serves a dual purpose. Firstly, the electron-withdrawing nature of chlorine atoms modulates the reactivity of the heterocyclic core. Secondly, and more importantly, these chlorine atoms act as versatile synthetic handles, readily participating in nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, enabling the systematic exploration of the chemical space around the core scaffold in drug discovery programs.
The Foundational Synthesis: A Mechanistic Perspective
While the precise initial discovery of this compound is not detailed in a singular, seminal publication, its synthesis logically follows established principles of heterocyclic chemistry. The most probable and widely accepted synthetic route involves the condensation of a suitably substituted aminopyrimidine with a two-carbon electrophile.
The logical precursor for the pyrimidine portion of the molecule is 4-amino-2,6-dichloropyrimidine. The amino group of this starting material possesses the requisite nucleophilicity to initiate the formation of the fused imidazole ring. The electrophilic partner is typically a haloacetaldehyde or a synthetic equivalent.
The reaction mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrimidine onto the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization, driven by the attack of the endocyclic pyrimidine nitrogen onto the carbon bearing the halogen. Subsequent dehydration and aromatization lead to the formation of the stable this compound ring system.
Caption: Generalized reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Synthetic Procedure
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound. This protocol is a composite of established methods for analogous heterocyclic syntheses and represents a reliable approach to obtaining the target compound.
Materials and Equipment:
-
4-Amino-2,6-dichloropyrimidine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-amino-2,6-dichloropyrimidine in a suitable volume of ethanol.
-
Addition of Reagent: To the stirred solution, add 1.2 equivalents of chloroacetaldehyde (50% aqueous solution) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation of Product: The resulting precipitate is collected by vacuum filtration through a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound as a solid.
Safety Precautions: Chloroacetaldehyde is toxic and a lachrymator; handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization and Data
The structural confirmation of the synthesized this compound is achieved through standard analytical techniques.
| Analytical Data | Expected Values |
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Resonances corresponding to the three aromatic protons of the imidazo[1,2-c]pyrimidine core. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the heterocyclic system. |
| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. |
Conclusion and Future Outlook
The development of a reliable synthetic route to this compound has been a crucial step in enabling the exploration of this privileged scaffold in medicinal chemistry. Its utility as a versatile intermediate allows for the generation of extensive compound libraries for screening against a multitude of biological targets. The continued investigation into the reactivity of this core and the biological activity of its derivatives promises to yield novel therapeutic agents for a range of diseases.
Caption: A streamlined experimental workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to 5,7-Dichloroimidazo[1,2-c]pyrimidine: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,7-dichloroimidazo[1,2-c]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and its burgeoning role as a versatile building block in the design and development of novel therapeutic agents. As a Senior Application Scientist, the aim is to furnish you with not just the data, but the strategic insights necessary to leverage this scaffold in your research endeavors.
Introduction: The Strategic Importance of the Imidazo[1,2-c]pyrimidine Core
The imidazo[1,2-c]pyrimidine scaffold is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its structural resemblance to purine bases, the fundamental components of nucleic acids, makes it an excellent bioisostere.[1][2] This bioisosteric relationship allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes, often with high affinity and selectivity. The inherent drug-like properties of this nucleus, combined with the potential for diverse functionalization, position it as a "privileged scaffold" in medicinal chemistry.
This compound, in particular, serves as a highly valuable and reactive intermediate. The presence of two chlorine atoms at the 5 and 7 positions of the pyrimidine ring offers synthetic handles for the introduction of various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core structure, a crucial aspect of structure-activity relationship (SAR) studies in drug development.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug design. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 85989-61-3 | [3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C, under an inert atmosphere | [3] |
Synthesis and Mechanistic Considerations
The synthesis of the imidazo[1,2-c]pyrimidine core can be achieved through various strategies, often involving the condensation of a substituted aminopyrimidine with an α-halocarbonyl compound, a reaction famously known as the Chichibabin reaction for the synthesis of the isomeric imidazo[1,2-a]pyrimidines.[5] For this compound, a plausible synthetic route would involve the cyclization of a suitably substituted aminopyrimidine precursor that already contains the desired chloro-substituents.
A general, illustrative synthetic pathway is depicted below:
Caption: General synthetic scheme for this compound.
Plausible Synthetic Protocol
Reaction: Condensation of 2-amino-4,6-dichloropyrimidine with chloroacetaldehyde.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of chloroacetaldehyde (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse library of compounds for biological screening. The two chlorine atoms are amenable to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of functionalities.
Caption: Reactivity of this compound in S_NAr reactions.
This reactivity profile enables medicinal chemists to systematically modify the scaffold to optimize pharmacokinetic and pharmacodynamic properties. The imidazo[1,2-c]pyrimidine core has been incorporated into molecules with a broad spectrum of biological activities, including:
-
Anticancer agents: As bioisosteres of purines, these compounds can inhibit kinases involved in cancer cell proliferation and survival.[1]
-
Antiviral compounds: The scaffold has shown promise in the development of inhibitors of viral replication.
-
Anti-inflammatory agents: Derivatives have been investigated for their ability to modulate inflammatory pathways.
-
Central Nervous System (CNS) active agents: The imidazopyrimidine core is found in anxiolytic and anticonvulsant drugs.[5]
The strategic derivatization of this compound allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.
Conclusion and Future Perspectives
This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its role as a versatile and reactive intermediate allows for the creation of diverse molecular libraries for biological screening. The inherent drug-like properties of the imidazo[1,2-c]pyrimidine scaffold, coupled with the synthetic accessibility of its derivatives, make it a valuable tool for medicinal chemists. As our understanding of the biological roles of various molecular targets continues to grow, it is anticipated that novel derivatives of this compound will continue to emerge as promising candidates for the treatment of a wide range of diseases.
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.[Link]
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Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]
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CAS 85989-61-3|this compound. Shanghai Rlavie Technology Co., ltd.[Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.[Link]
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5,7-Dichloroimidazo(1,2-a)pyrimidine | C6H3Cl2N3 | CID 23125107. PubChem.[Link]
- Synthesis of chlorinated pyrimidines.
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.[Link]
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A Novel Synthesis of Imidazo[1,2- c ]pyrimidines | Request PDF. ResearchGate.[Link]
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Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.[Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein-Institut.[Link]
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Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.[Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.[Link]
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SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. Googleapis.com.[Link]
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process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. Justia Patents.[Link]
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and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH.[Link]
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Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. Supporting Information.[Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.[Link]
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Spectroscopic Characterization of 5,7-Dichloroimidazo[1,2-c]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5,7-Dichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-c]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules. The introduction of chloro-substituents at the 5 and 7 positions can significantly modulate the electronic properties, reactivity, and biological activity of the core structure. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical steps in any research and development pipeline.
This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on first principles of spectroscopy and analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and verify the spectroscopic features of this important molecule.
Molecular Structure and Spectroscopic Overview
The structure of this compound is a fused bicyclic system comprising an imidazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7.
Figure 1: Chemical structure of this compound with atom numbering.
The presence of aromatic protons, distinct carbon environments, and specific functional groups (C-Cl, C=N) will give rise to characteristic signals in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide crucial information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals in the aromatic region, corresponding to the three protons on the imidazo[1,2-c]pyrimidine core. The predicted chemical shifts (in ppm, relative to a standard solvent signal) are outlined in Table 1. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 8.0 | Singlet | - |
| H-3 | 7.0 - 7.5 | Singlet | - |
| H-6 | 8.5 - 9.0 | Singlet | - |
Table 1: Predicted ¹H NMR data for this compound.
-
Rationale for Predictions: The protons on the imidazole ring (H-2 and H-3) are expected to appear as singlets due to the absence of adjacent protons. The H-6 proton on the pyrimidine ring is also predicted to be a singlet. The downfield shift of H-6 is anticipated due to the deshielding effects of the adjacent nitrogen atom and the chlorine at position 7. The exact chemical shifts can vary depending on the solvent used for analysis. For similar imidazo[1,2-a]pyrimidine systems, protons on the pyrimidine ring are typically observed at lower field than those on the imidazole ring.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the bicyclic system. The predicted chemical shifts are presented in Table 2.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 125 |
| C-3 | 110 - 120 |
| C-5 | 150 - 160 |
| C-6 | 145 - 155 |
| C-7 | 155 - 165 |
| C-8a | 140 - 150 |
Table 2: Predicted ¹³C NMR data for this compound.
-
Rationale for Predictions: The carbons directly attached to the electronegative chlorine atoms (C-5 and C-7) are expected to be significantly downfield. The quaternary carbon at the ring junction (C-8a) will also be in the downfield region. The carbons of the imidazole ring (C-2 and C-3) are expected to be the most upfield among the aromatic carbons. These predictions are based on the general trends observed for substituted imidazopyrimidine derivatives.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, C=C and C=N double bonds within the heterocyclic system, and the C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=N stretching |
| 1580 - 1450 | C=C stretching (aromatic ring) |
| 800 - 700 | C-Cl stretching |
Table 3: Predicted characteristic IR absorption bands for this compound.
-
Rationale for Predictions: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the fused ring system will appear in the 1620-1450 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 700 cm⁻¹. These assignments are consistent with data reported for other chloro-substituted heterocyclic compounds.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₃Cl₂N₃), the molecular weight is approximately 188.01 g/mol .
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will have a characteristic isotopic pattern. The two most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the molecular ion will appear as a cluster of three peaks:
-
M⁺: (containing two ³⁵Cl atoms)
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺: (containing two ³⁷Cl atoms) The expected intensity ratio of these peaks will be approximately 9:6:1.
-
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of chlorine atoms and potentially the cleavage of the heterocyclic rings. A plausible fragmentation pathway is depicted below.
Figure 2: Predicted major fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Use Electron Impact (EI) ionization for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[2]
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and its fragments.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the key spectroscopic data (NMR, IR, and MS) for this compound. The predicted data, based on fundamental principles and comparison with related structures, serves as a robust framework for researchers to identify and characterize this compound. It is imperative to note that while these predictions are scientifically grounded, experimental verification is the ultimate standard for structural confirmation. The protocols provided herein offer a starting point for obtaining high-quality experimental data. This guide is intended to empower researchers in their efforts to synthesize, purify, and utilize this compound in their scientific endeavors.
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Solubility and stability of 5,7-Dichloroimidazo[1,2-c]pyrimidine in common lab solvents
An In-Depth Technical Guide to the Solubility and Stability of 5,7-Dichloroimidazo[1,2-c]pyrimidine in Common Laboratory Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound in common laboratory solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies necessary to generate this critical information. The methodologies described herein are grounded in established pharmaceutical testing guidelines and best practices, ensuring scientific rigor and data integrity.
Introduction to this compound
This compound belongs to the imidazopyrimidine class of fused heterocyclic compounds, which are known for a wide range of biological activities. The presence of two chlorine atoms and a fused imidazole and pyrimidine ring system imparts specific chemical characteristics that influence its behavior in solution.
Chemical and Physical Properties:
-
Molecular Formula: C₆H₃Cl₂N₃[1]
-
Molecular Weight: 188.01 g/mol [2]
-
Appearance: Off-white to light yellow solid[3]
-
Storage: Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C[1][3]
The structure of this compound suggests a largely nonpolar molecule with some capacity for hydrogen bonding through its nitrogen atoms. These features will govern its solubility in various solvents.
Determining the Solubility of this compound
Solubility is a critical parameter that affects bioavailability, formulation, and in vitro assay design.[4] Both thermodynamic and kinetic solubility are important to characterize.[5]
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the molecule in a given solvent system. The "gold standard" for its determination is the shake-flask method.[6]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a high-solubility solvent (like DMSO), precipitates when diluted into an aqueous buffer.[5] This is often a higher-throughput screening method used in early drug discovery.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to determine the equilibrium solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1N HCl, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Toluene)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a controlled temperature environment (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[8] Filtration may lead to underestimation due to adsorption to the filter material, while centrifugation might not remove all fine particles.[8] The choice of method should be validated.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of this compound.[9]
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. Repeat the experiment at least in triplicate for each solvent.
Data Presentation:
The results should be summarized in a clear table format.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1N HCl | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 |
High-Throughput Kinetic Solubility Assessment
For rapid screening, nephelometry can be employed to measure turbidity as the compound precipitates from a DMSO stock solution diluted into an aqueous buffer.[4]
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Stability Assessment of this compound
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the compound, both as a solid and in solution.[9][10] This involves exposing the compound to various environmental conditions and monitoring for degradation over time.[9]
Solid-State Stability
A solid-state stability study should be conducted following ICH guidelines.[11]
Protocol:
-
Sample Preparation: Place accurately weighed samples of solid this compound in clear and amber glass vials.
-
Storage Conditions: Store the vials under various conditions as recommended by ICH guidelines, such as:
-
Time Points: Test the samples at predetermined intervals (e.g., 0, 3, 6, and 12 months for long-term studies).[12]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Any change in color or physical form.
-
Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[9]
-
Solution-State Stability
The stability of this compound in various solvents is critical for its use in experiments.
Protocol:
-
Sample Preparation: Prepare stock solutions of known concentration in the solvents of interest (e.g., DMSO, Methanol, Acetonitrile, aqueous buffers).
-
Storage: Store aliquots of the solutions at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
Time Points: Analyze the solutions at various time points (e.g., 0, 24h, 48h, 1 week, 1 month).
-
Analysis: Use HPLC to determine the percentage of the parent compound remaining.
Forced Degradation (Stress Testing)
Stress testing helps to identify potential degradation products and establish the degradation pathways.[13] This is also crucial for developing a stability-indicating analytical method.
Conditions for Stress Testing:
-
Acidic Hydrolysis: 0.1N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1N NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 105°C).
-
Photodegradation: Exposing a solution to UV and visible light.
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Tautomerism in Imidazo[1,2-c]pyrimidine Systems: A Critical Consideration in Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract: The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4][5] However, the chemical versatility that makes this nitrogen-fused heterocycle so attractive also introduces complexities, chief among them being prototropic tautomerism. This phenomenon, where molecules exist as a dynamic equilibrium of structural isomers, can profoundly influence a compound's physicochemical properties, target engagement, and ultimate biological activity.[6][7] This guide provides an in-depth exploration of tautomerism within the imidazo[1,2-c]pyrimidine system, offering field-proven insights, detailed experimental protocols, and computational strategies for its characterization and control. It is designed to equip researchers, scientists, and drug development professionals with the necessary understanding to navigate this critical aspect of drug design.
The Imidazo[1,2-c]pyrimidine Scaffold and the Tautomeric Challenge
Nitrogen-containing heterocyclic compounds are foundational to the pharmaceutical industry.[1][8] Among these, the imidazo[1,2-c]pyrimidine core is frequently explored for its ability to target a wide array of biological entities, including protein kinases.[1][2] Its structural rigidity and defined vectoral presentation of substituents make it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[2][9]
The core challenge arises from prototropic tautomerism, a dynamic equilibrium involving the migration of a proton, accompanied by a rearrangement of bonding electrons.[10][11] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species that can, in principle, be isolated.[10] For a scaffold like imidazo[1,2-c]pyrimidine, the presence of multiple nitrogen atoms and the potential for exocyclic functional groups (e.g., -OH, -NH2) create a landscape of possible tautomeric forms. The failure to identify the physiologically relevant tautomer can lead to misinterpreted SAR data and the ultimate failure of promising drug candidates.
Caption: Fig. 1: General concept of keto-enol prototropic tautomerism.
Potential Tautomeric Forms in Imidazo[1,2-c]pyrimidines
The specific tautomers present in an imidazo[1,2-c]pyrimidine system depend on its substitution pattern. The most common types of tautomerism involve annular shifts (proton movement between ring nitrogens) and equilibria involving exocyclic functional groups. For instance, a hydroxyl or oxo substituent can lead to a keto-enol or lactam-lactim equilibrium.
Consider a generic 5-oxo-imidazo[1,2-c]pyrimidine. This system can exist in several tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the imidazole and pyrimidine rings and the exocyclic oxygen.
Caption: Fig. 2: Potential tautomeric forms of a 5-oxo-imidazo[1,2-c]pyrimidine.
The relative populations of these forms are not static; they are dictated by a delicate balance of intrinsic and extrinsic factors.
Factors Governing the Tautomeric Equilibrium
Understanding the factors that shift the equilibrium is paramount for rational drug design.
-
Electronic Effects of Substituents: The electronic nature of substituents on the heterocyclic core has a profound impact. Electron-withdrawing groups (e.g., -NO₂, -CN) can stabilize one form by altering the acidity of the mobile proton, while electron-donating groups (e.g., -NH₂, -OR) can favor another.[10][12][13] For example, an electron-withdrawing group might favor the lactam form by increasing the acidity of the N-H proton.
-
Solvent Effects: The surrounding medium plays a critical role.
-
Polar Protic Solvents (e.g., water, methanol) can stabilize more polar tautomers, such as the keto/lactam form, through hydrogen bonding.[10]
-
Apolar Solvents (e.g., chloroform, cyclohexane) may favor less polar forms like the enol/lactim tautomer, which can often form intramolecular hydrogen bonds.[14] The equilibrium can shift dramatically when moving from a nonpolar to a polar solvent.
-
-
pH and Ionization: The pKa of the molecule is intrinsically linked to its tautomeric state. As the pH of the environment changes, different sites on the molecule will become protonated or deprotonated, forcing the equilibrium to shift. This is critically important in drug development, as the tautomeric form present in the low pH of the stomach may differ from that in the physiological pH of the bloodstream or the specific microenvironment of a cellular target.[15]
| Factor | Influence on Equilibrium | Rationale |
| Electron-Withdrawing Group | Can favor the keto/lactam form | Increases the acidity of the N-H proton, stabilizing the C=O bond. |
| Electron-Donating Group | Can favor the enol/lactim form | Increases electron density in the ring, potentially favoring the aromatic hydroxy form. |
| Polar Protic Solvent | Favors polar tautomers (keto) | Stabilizes the C=O dipole and N-H bonds via hydrogen bonding.[10] |
| Apolar Solvent | Favors less polar tautomers (enol) | Less able to stabilize polar forms; intramolecular H-bonds in enol form become more favorable. |
| Low pH (Acidic) | Favors cationic, protonated forms | The most basic nitrogen atom will be protonated, locking the system into a specific tautomeric state. |
| High pH (Basic) | Favors anionic, deprotonated forms | The most acidic proton is removed, generating an anion whose charge may be delocalized across different atoms. |
Table 1: Summary of factors influencing tautomeric equilibrium in imidazo[1,2-c]pyrimidine systems.
Experimental and Computational Characterization Workflow
A multi-pronged approach combining spectroscopy and computational modeling is essential for unambiguously determining the tautomeric landscape of an imidazo[1,2-c]pyrimidine derivative.
Caption: Fig. 3: Integrated workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[16] The key is that if the tautomers are interconverting rapidly on the NMR timescale, an averaged spectrum is observed. If the exchange is slow, separate signals for each tautomer will be visible.
Protocol: Determining Tautomeric Ratio by ¹H NMR in Different Solvents
-
Objective: To observe the shift in tautomeric equilibrium by changing the solvent environment.
-
Self-Validation: The protocol's integrity is confirmed by the reproducibility of spectra and the logical, predictable shifts in equilibrium based on solvent properties (e.g., a shift towards the keto form in DMSO vs. chloroform).
-
Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of the imidazo[1,2-c]pyrimidine compound. Prepare two separate, identical samples.
-
Solvent A (Aprotic): Dissolve the first sample in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Causality: CDCl₃ is a nonpolar, aprotic solvent and is less likely to hydrogen bond with the solute, revealing the tautomeric preference in a less interactive environment.
-
Solvent B (Polar Aprotic): Dissolve the second sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a highly polar, aprotic solvent capable of accepting hydrogen bonds, which can significantly stabilize N-H or O-H protons and polar C=O bonds, thus shifting the equilibrium.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at a controlled temperature (e.g., 25 °C). Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
Data Analysis:
-
Carefully analyze the chemical shifts. For example, a broad signal in the 10-15 ppm range often corresponds to an N-H (lactam) or O-H (enol) proton involved in hydrogen bonding.
-
Identify distinct sets of signals if the exchange is slow. If the exchange is fast, look for shifts in the positions of key aromatic or substituent protons between the two solvents.
-
Integrate the signals corresponding to each distinct tautomer. The ratio of the integrals provides the molar ratio of the tautomers in that specific solvent.[15] For instance, if a specific proton of Tautomer A integrates to 0.75 and the equivalent proton of Tautomer B integrates to 0.25, the ratio is 3:1 in favor of A.
-
-
Single-Crystal X-ray Crystallography
This technique provides an unambiguous snapshot of the molecule's structure in the solid state.[2] While this is invaluable, it is crucial to remember that crystal packing forces can favor a single tautomer that may not be the most stable one in solution.
Protocol: Crystal Growth for X-ray Diffraction
-
Objective: To obtain a single crystal of sufficient quality for structural determination.
-
Self-Validation: A successful outcome is a well-defined crystal that diffracts X-rays to produce a high-resolution structure with low R-factors, confirming a single, ordered tautomeric form in the crystal lattice.
-
Methodology:
-
Purification: Ensure the compound is of the highest possible purity (>99%) using chromatography or recrystallization. Impurities inhibit crystal growth.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate, while poorly soluble ones may not crystallize at all.
-
Slow Evaporation (Most Common):
-
Dissolve the compound in a suitable solvent (e.g., methanol, ethyl acetate) in a small vial to create a near-saturated solution.
-
Cover the vial with a cap containing a few pinholes. Causality: The pinholes allow the solvent to evaporate very slowly over several days or weeks. This slow process allows molecules to organize into a low-energy, ordered crystal lattice rather than crashing out as an amorphous powder.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them with a loop and mount them for analysis.
-
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental findings.[17] They can predict the relative thermodynamic stabilities of all possible tautomers and the energy barriers for their interconversion.[12]
Workflow: DFT Analysis of Tautomer Stability
-
Structure Generation: Build 3D structures of all plausible tautomers of the imidazo[1,2-c]pyrimidine derivative.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G**).[12] This should be done for the gas phase and using a polarizable continuum model (PCM) to simulate different solvents.[13]
-
Energy Calculation: Calculate the single-point electronic energies and Gibbs free energies for each optimized structure. The tautomer with the lowest Gibbs free energy is predicted to be the most stable under those conditions.
-
Transition State Search: To understand the kinetics of interconversion, perform a transition state search to locate the energy barrier between key tautomers.
Ramifications in Drug Discovery
The predominant tautomeric form of a drug molecule dictates its interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Target Recognition: A protein's binding pocket is a highly specific 3D environment with a defined arrangement of hydrogen bond donors and acceptors. The keto and enol tautomers of an imidazo[1,2-c]pyrimidine present entirely different hydrogen bonding patterns. One tautomer might bind with high affinity, while the other is inactive. Understanding which form is active is crucial for SAR.
-
Physicochemical Properties: Tautomerism directly affects properties essential for drug-likeness:
-
Solubility: The more polar keto/lactam form is often more water-soluble than the less polar enol/lactim form.
-
Lipophilicity (logP): The logP value can differ significantly between tautomers, affecting membrane permeability and plasma protein binding.
-
pKa: The ionization constant is tautomer-dependent, which in turn affects absorption in the GI tract and cellular penetration.
-
Caption: Fig. 4: Impact of tautomerism on drug development.
Conclusion
Tautomerism in imidazo[1,2-c]pyrimidine systems is not a mere academic curiosity; it is a fundamental property that must be addressed for successful drug discovery and development. The assumption of a single, static structure is a perilous oversimplification. By employing a synergistic approach that combines high-resolution spectroscopy, X-ray crystallography, and robust computational modeling, researchers can accurately map the tautomeric landscape of their compounds. This detailed understanding enables the design of molecules with optimized physicochemical properties, predictable target engagement, and a higher probability of clinical success.
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The Imidazo[1,2-c]pyrimidine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on its Predicted and Validated Biological Activities
Abstract
The imidazo[1,2-c]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the predicted and experimentally validated therapeutic potential of this scaffold. We will delve into its diverse pharmacological profile, including its promising applications as an anticancer, kinase inhibitor, antimicrobial, and anti-inflammatory agent. The underlying mechanisms of action, supported by preclinical data, will be explored in detail. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and data presentation to facilitate further investigation and development of novel therapeutics based on the imidazo[1,2-c]pyrimidine core.
Introduction: The Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine system is a nitrogen-containing heterocyclic compound that can be considered a bioisostere of purine bases, the building blocks of DNA and RNA. This structural similarity allows imidazo[1,2-c]pyrimidine derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] The fused ring system provides a rigid framework that can be readily functionalized at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This inherent versatility has made the imidazo[1,2-c]pyrimidine core a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.
Anticancer Activity: A Prominent Therapeutic Avenue
The most extensively studied biological activity of the imidazo[1,2-c]pyrimidine core is its potential as an anticancer agent.[2][3][4] Numerous derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines, including those of leukemia, colon, breast, and liver cancer.[2][5][6][7]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of imidazo[1,2-c]pyrimidine derivatives. A key mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. For instance, one study on novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives found that the lead compound, 9b, induced apoptosis in K562 leukemia cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[5]
In addition to apoptosis induction, some imidazo[1,2-c]pyrimidine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. The same study on compound 9b demonstrated that it caused cell cycle arrest at the S phase in K562 cells.[5]
Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-c]pyrimidine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9b | K562 (Leukemia) | 5.597 | [5] |
| 9b | U937 (Leukemia) | 3.512 | [5] |
| 23a | Hep-G2 (Liver) | - | [2] |
| 26c | HCC827 (Lung) | 0.0294 | [2] |
| 27a | - | 0.0503 | [2] |
| 12b | Hep-2 (Laryngeal) | 11 | [7] |
| 12b | HepG2 (Liver) | 13 | [7] |
| 12b | MCF-7 (Breast) | 11 | [7] |
| 12b | A375 (Melanoma) | 11 | [7] |
| 6d, 6i | HepG2 (Liver) | - | [8] |
Kinase Inhibition: Targeting Key Signaling Pathways
Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer and other diseases. The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.[9] The co-crystal structure of one such inhibitor, compound 3b, in complex with CDK2 revealed that it binds to the ATP pocket and forms a hydrogen bond with the hinge region residue Leu83.[9] These compounds displayed micro- to submicromolar inhibition of CDK2/cyclin E activity.[9]
Spleen Tyrosine Kinase (Syk) Family Inhibition
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that are critical for B-cell and T-cell activation, respectively.[10] Inhibitors of the Syk family of kinases have therapeutic potential for allergic disorders and autoimmune diseases.[10] Imidazo[1,2-c]pyrimidine derivatives have been shown to potently inhibit Syk and ZAP-70 kinases.[10] One compound, 9f, not only demonstrated strong in vitro inhibitory activity but also showed in vivo efficacy in mouse models of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production when administered orally.[10]
Other Kinase Targets
The imidazo[1,2-c]pyrimidine core has also been explored for its potential to inhibit other kinases implicated in cancer, such as EGFR and the oncogenic KRAS mutations.[2][11][12] Novel imidazo[1,2-c]pyrimidine compounds have been designed to inhibit KRAS mutations including G12D, G12V, and G12C.[11][12]
Antimicrobial and Antiviral Activities
The imidazo[1,2-c]pyrimidine scaffold has also been investigated for its potential to combat infectious diseases.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of imidazo[1,2-c]pyrimidine derivatives for their antibacterial and antifungal activities.[13][14][15][16][17] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus flavus.[13][14][16] For instance, one study reported that imidazo[1,2-a]pyrimidine chalcone derivatives showed excellent to good activity against the tested bacterial strains.[4] Another study found that 5-n-octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against a variety of microorganisms.[16]
Antiviral Activity
The antiviral potential of imidazo[1,2-c]pyrimidine nucleoside analogues has been explored. However, early studies on certain 1-(beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines did not show significant antiviral or antimicrobial activity in vitro.[18][19] Similarly, a series of 6-(beta-D-ribofuranosyl)-2-alkyl/aryl-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides also lacked significant antiviral activity, which was attributed to a lack of substrate recognition by viral and/or cellular nucleoside kinases.[20] More recent research, however, has suggested the potential of imidazo[1,2-a]pyrimidine derivatives against viruses like HIV and hepatitis C, and even as potential inhibitors for blocking SARS-CoV-2 cell entry.[21]
Anti-inflammatory and Other Biological Activities
Beyond cancer and infectious diseases, the imidazo[1,2-c]pyrimidine core has demonstrated other promising biological activities.
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as anti-inflammatory agents.[22][23] Some of these compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[22] The imidazo[1,2-a]pyridine backbone, a related scaffold, is present in compounds with inhibitory activity against Alk5 tyrosine kinase, a receptor involved in TGF-β signaling, which has implications for inflammation.[24]
Antioxidant Activity
Fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been synthesized and screened for their antioxidant capacity by assessing their ability to scavenge free radicals.[14]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-c]pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of a compound on the expression levels of key apoptosis-related proteins.
Procedure:
-
Protein Extraction: Treat cancer cells with the test compound at its IC50 concentration for a specified time. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway: Apoptosis Induction
Caption: Apoptosis induction pathway by imidazo[1,2-c]pyrimidine derivatives.
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation of imidazo[1,2-c]pyrimidines.
Conclusion and Future Perspectives
The imidazo[1,2-c]pyrimidine core has unequivocally established itself as a versatile and promising scaffold in the realm of medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutics for a wide range of diseases, most notably cancer. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should continue to explore the full therapeutic potential of this scaffold. This includes the design and synthesis of new derivatives with improved activity and reduced off-target effects, as well as the investigation of their efficacy in in vivo models. Furthermore, a deeper understanding of the structure-activity relationships and the identification of novel biological targets will be crucial for the successful clinical translation of imidazo[1,2-c]pyrimidine-based drug candidates. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery and development.
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Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. [Link]
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Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]
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Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [https://www.researchgate.net/publication/351855734_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])
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Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]
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Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Publications. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. scite.ai. [Link]
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Imidazo[1′,2′:1, 6]pyrido[2,3-d]pyrimidine derivatives as CDK4/6 inhibitors. ResearchGate. [Link]
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Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. [Link]
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Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. [Link]
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Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Pharmaceutical Sciences. [Link]
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Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. Il Farmaco; edizione scientifica. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. [Link]
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Commercial availability and suppliers of 5,7-Dichloroimidazo[1,2-c]pyrimidine
An In-depth Technical Guide: 5,7-Dichloroimidazo[1,2-c]pyrimidine: Commercial Availability, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, key physicochemical properties, applications as a strategic building block, and essential safety and handling protocols.
Introduction: A Privileged Scaffold in Medicinal Chemistry
Nitrogen-fused heterocyclic compounds are foundational to modern drug discovery, with the imidazopyrimidine core being a particularly versatile scaffold.[1] The imidazo[1,2-c]pyrimidine ring system, a bioisostere of natural purines, serves as a key structural motif in a wide array of pharmacologically active molecules.[1][2] Its unique electronic and structural properties allow for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic effects.[1]
The subject of this guide, this compound (CAS No. 85989-61-3), is a strategically important derivative.[3] The two chlorine atoms act as versatile synthetic handles, enabling a range of cross-coupling and nucleophilic substitution reactions. This allows chemists to introduce molecular complexity and precisely modulate a compound's properties to target specific biological entities like protein kinases, which are critical in numerous disease pathways.[1][4] This guide serves to consolidate the available technical information on this high-value research chemical.
Physicochemical and Structural Information
This compound is typically supplied as a white to off-white solid.[3] Its core structure consists of a pyrimidine ring fused with an imidazole ring.
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 85989-61-3 | [3][5] |
| Molecular Formula | C6H3Cl2N3 | [3][5] |
| Molecular Weight | 188.01 g/mol | [6] |
| Appearance | White solid | [3] |
| Synonyms | Imidazo[1,2-c]pyrimidine, 5,7-dichloro- | [3] |
| Storage | 2-8°C, Sealed in dry conditions |[3][6] |
Note: This compound is distinct from its isomer 5,7-Dichloroimidazo[1,2-a]pyrimidine (CAS: 57473-32-2).[7]
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers catering to the research and development market. It is typically sold in small quantities, from milligrams to several grams, with options for bulk and custom orders.[3] Availability is generally for research and development purposes only.[6]
Table 2: Selected Global Suppliers of this compound
| Supplier | CAS Number | Notes / Purity |
|---|---|---|
| Shanghai Rlavie Technology Co., Ltd. | 85989-61-3 | Offers high purity product with support for customized packaging and bulk orders.[3] |
| Angene International Limited | 85989-61-3 | Lists the compound as part of their product catalog.[5] |
| Chemrio | 85989-61-3 | Lists the product, though availability may vary.[8] |
| ChemicalBook | 85989-61-3 | Provides a platform to connect with global suppliers and manufacturers.[9] |
| Sunway Pharm Ltd | 57473-32-2* | Lists the isomeric [1,2-a] compound with purities of 97% in various quantities.[6] |
*Note: Researchers should exercise diligence in confirming the correct isomer ([1,2-c] vs. [1,2-a]) when ordering, as catalogs can sometimes be ambiguous.
Pricing is typically available upon quotation from the supplier. Given its specialized nature, it is not a high-volume, low-cost commodity but a specific building block for synthesis.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The dichloro substitutions provide two reactive sites for elaboration.
The broader imidazopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including:
-
Anticancer Agents: The scaffold is used to develop inhibitors of protein kinases, which are crucial targets in oncology.[1][4]
-
Anti-inflammatory and Analgesic: Certain derivatives have shown potential as anti-inflammatory agents.[10][11]
-
Antiviral and Antimicrobial: The scaffold is present in molecules screened for antiviral (including HIV and Hepatitis C) and antimicrobial properties.[1][10][12]
-
CNS Agents: Imidazopyrimidines have been developed as anxiolytics and anticonvulsants, acting as ligands for the GABAA receptor.[10][13]
The 5,7-dichloro- intermediate is the starting point for creating libraries of novel compounds for screening against these and other biological targets. The chlorine atoms can be sequentially or simultaneously replaced through reactions like Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution to build molecular diversity.
Caption: Synthetic workflow using the scaffold in drug discovery.
Quality Control and Analytical Methods
Ensuring the identity and purity of this compound is critical for its use in synthesis, as impurities can lead to unwanted side reactions and complicate purification. Reputable suppliers often provide a Certificate of Analysis (CoA) with analytical data.
Standard analytical methods for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Techniques like LC-MS confirm the molecular weight and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.
Example Protocol: Purity Determination by HPLC
This is a general protocol and must be optimized for the specific instrument and column used.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.
-
Prepare the mobile phase. A common starting point is a gradient of Acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Run a blank (injection of solvent) to identify system peaks.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely available in public databases, information can be inferred from related chloro-substituted heterocyclic compounds and general laboratory safety principles.[14][15]
-
Hazard Identification: Based on related structures, it should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[7] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Spills and Disposal:
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14]
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its commercial availability from specialized suppliers, combined with the synthetic versatility afforded by its dichloro-substitution pattern, makes it an attractive starting point for the synthesis of novel heterocyclic compounds with diverse pharmacological activities. Researchers utilizing this compound must adhere to strict safety and handling protocols and employ rigorous analytical methods to ensure the quality and integrity of their synthetic work.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine
Introduction: The Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine system is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a bioisostere of purine, this nitrogen-bridged ring system serves as a core structural motif in molecules exhibiting a wide array of pharmacological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] The inherent versatility of the scaffold allows for extensive functionalization, enabling fine-tuning of its physicochemical and biological profiles through structure-activity relationship (SAR) studies.[1][2]
The target molecule, 5,7-dichloroimidazo[1,2-c]pyrimidine, represents a key synthetic intermediate. The two chlorine atoms at positions 5 and 7 are excellent leaving groups for subsequent nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups (e.g., amines, ethers, thiols), making it a valuable platform for building libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles. It is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Core Synthetic Principle: The Chichibabin Reaction
The construction of the imidazo[1,2-c]pyrimidine core is most effectively achieved through a variation of the Chichibabin reaction. This classic condensation reaction provides a direct and efficient pathway to form the fused imidazole ring.
The Mechanism Involves Two Key Stages:
-
N-Alkylation: The exocyclic amino group of a 2-aminopyrimidine derivative acts as a nucleophile, attacking an α-haloaldehyde (or its equivalent). This forms an N-alkylated intermediate.
-
Intramolecular Cyclization & Dehydration: A ring nitrogen of the pyrimidine then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal-like intermediate yields the aromatic imidazo[1,2-c]pyrimidine ring system.
The choice of starting materials is critical. For the target molecule, the most logical and direct precursor is 2-amino-4,6-dichloropyrimidine , which provides the necessary dichloropyrimidine backbone. The C2-synthon required to form the imidazole ring is typically chloroacetaldehyde or a protected equivalent like an α-haloacetal, which hydrolyzes in situ.
Below is a generalized mechanistic pathway for this transformation.
Caption: Generalized Chichibabin reaction mechanism.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from 2-amino-4,6-dichloropyrimidine and chloroacetaldehyde.
3.1 Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | 163.99 | 10.0 | 1.0 |
| Chloroacetaldehyde (50 wt% in H₂O) | 107-20-0 | 78.50 | 12.0 | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 15.0 | 1.5 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
3.2 Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine (1.64 g, 10.0 mmol) and 1,4-dioxane (50 mL). Stir at room temperature until the solid is fully suspended.
-
Expert Insight: 1,4-Dioxane is chosen as the solvent due to its ability to dissolve both polar and nonpolar reagents and its suitable boiling point for this reaction. It is also miscible with the aqueous chloroacetaldehyde solution.
-
-
Addition of Base: Add sodium bicarbonate (1.26 g, 15.0 mmol). The bicarbonate serves as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: While stirring vigorously, add the chloroacetaldehyde solution (1.88 g of 50 wt% solution, ~1.7 mL, 12.0 mmol) dropwise over 5 minutes.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 90-95 °C. Maintain this temperature with stirring for 6-8 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot (2-amino-4,6-dichloropyrimidine) indicates reaction completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts (excess NaHCO₃ and NaCl byproduct).
-
Transfer the filtrate to a rotary evaporator and remove the 1,4-dioxane under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL). This removes any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 25% ethyl acetate).
-
Expert Insight: Gradient elution is crucial for separating the nonpolar product from any polar impurities or unreacted starting material.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid. An expected yield is typically in the range of 60-75%.
Characterization and Validation
The identity and purity of the synthesized this compound (C₆H₃Cl₂N₃) should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core.
-
¹³C NMR: The spectrum should reveal six distinct signals corresponding to the six carbon atoms of the fused ring system.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
Chloroacetaldehyde is toxic and a lachrymator. Handle only in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
The final product, this compound, should be handled with care. Based on analogous structures, it may be harmful if swallowed and cause skin and eye irritation.[4]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step experimental workflow.
References
-
Buchanan, J. G., et al. (1976). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816. [Link]
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724–5727. [Link]
-
Srivastava, P. C., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816. [Link]
-
Wang, L., et al. (2022). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. ResearchGate. [Link]
-
Lappin, G. R. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Amino. Journal of the American Chemical Society. [Link]
-
Lappin, G. R. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry. [Link]
-
Lappin, G. R. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Semantic Scholar. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
-
Rival, Y., et al. (1990). Synthesis and Antibacterial Activity of Some Imidazo[1,2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 38(11), 3144-3147. [Link]
-
Sharma, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
-
Al-Obaid, A. M., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Advanced Research, 42, 123-138. [Link]
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Baklanov, M. V., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 19, 1496-1507. [Link]
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PubChem. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. [Link]
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Shaik, A. B., et al. (2016). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 8(5), 241-249. [Link]
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ResearchGate. (n.d.). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine... ResearchGate. [Link]
-
Chembase.cn. (n.d.). This compound. Chembase.cn. [Link]
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El-Malah, A. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7248. [Link]
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Yakan, H. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Application Notes and Protocols: Synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine Derivatives
Introduction
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antiviral, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The 5,7-dichloro-substituted variant, in particular, serves as a versatile intermediate, offering two reactive sites for further chemical elaboration and the generation of diverse compound libraries for biological screening.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing 5,7-dichloroimidazo[1,2-c]pyrimidine and its derivatives. The protocols detailed herein are grounded in established chemical principles and have been designed to be both robust and reproducible. We will delve into the mechanistic underpinnings of the key synthetic transformations, offering insights into the rationale behind experimental choices and providing detailed, step-by-step methodologies.
Core Synthetic Strategy: Cyclocondensation Approach
The most prevalent and efficient method for constructing the imidazo[1,2-c]pyrimidine core involves a cyclocondensation reaction. This strategy typically utilizes a substituted 2-aminoimidazole or a related synthon and a suitable 1,3-dielectrophilic partner. For the synthesis of the target this compound, a common and effective starting material is 2-aminopyrimidine, which undergoes condensation with an appropriate α-haloketone. This classical approach, often referred to as the Chichibabin reaction, provides a direct route to the fused heterocyclic system.[3]
Mechanistic Insights
The reaction commences with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine onto the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization, driven by the nucleophilicity of the exocyclic amino group, which attacks the carbon bearing the halogen. Subsequent dehydration and aromatization lead to the formation of the stable imidazo[1,2-a]pyrimidine ring system. To achieve the desired 5,7-dichloro substitution pattern, post-cyclization chlorination or the use of chlorinated starting materials is necessary.
A more direct approach involves the cyclocondensation of 2-aminopyrimidine with a chlorinated 1,3-dicarbonyl compound or its equivalent. This allows for the direct installation of the chloro substituents at the 5 and 7 positions of the resulting imidazo[1,2-c]pyrimidine ring.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation and Chlorination
This two-step protocol first describes the synthesis of the parent imidazo[1,2-c]pyrimidin-5(6H)-one, followed by a chlorination step to yield the desired 5,7-dichloro derivative.
Step 1: Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one
Materials:
-
Cytosine
-
α-Bromoacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of cytosine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add α-bromoacetophenone (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure imidazo[1,2-c]pyrimidin-5(6H)-one. A similar synthesis reported a yield of 77%.[4]
Step 2: Chlorination to this compound
Materials:
-
Imidazo[1,2-c]pyrimidin-5(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene (anhydrous)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend imidazo[1,2-c]pyrimidin-5(6H)-one (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylaniline (1.2 eq) to the suspension.
-
Carefully add phosphorus oxychloride (3.0 eq) dropwise to the mixture at 0 °C using an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. A related synthesis of a dichloro-pyrazolo[4,3-d]pyrimidine reported a yield of 42-75% for the chlorination step.[5]
Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 2: Derivatization of this compound via Nucleophilic Aromatic Substitution
The chlorine atoms at the 5 and 7 positions of the imidazo[1,2-c]pyrimidine core are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. This protocol outlines a general procedure for the substitution reaction with an amine nucleophile.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, etc.)
-
A suitable base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.1 - 2.2 eq, depending on whether mono- or di-substitution is desired).
-
Add the base (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC. The formation of mono- and di-substituted products can often be observed.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted imidazo[1,2-c]pyrimidine derivative.
Data Presentation
| Compound | Starting Materials | Reaction Type | Reported Yield | Reference |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Cytosine, α-Bromoacetophenone | Cyclocondensation | 77% | [4] |
| 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine | Pyrazolopyrimidine-dione, POCl₃ | Chlorination | 42-75% | [5] |
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized molecules. The chemical shifts, coupling constants, and integration of the proton signals, as well as the chemical shifts of the carbon signals, provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.
-
Melting Point: The melting point of a solid compound is a useful indicator of its purity.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Many of the organic solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthetic protocols outlined in this application note provide a robust framework for the preparation of this compound and its derivatives. The cyclocondensation and subsequent chlorination offer a reliable route to the core scaffold, while nucleophilic aromatic substitution provides a versatile method for further functionalization. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can efficiently synthesize a diverse range of imidazo[1,2-c]pyrimidine derivatives for biological evaluation and drug discovery programs.
References
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Post Groebke–Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(12), 5848–5855.
- Boukhallout, F. E., et al. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 33(4), 421-428.
- Choi, B. W., et al. (2021). Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine compounds.
- Rival, Y., Grassy, G., Taudou, A., & Ecalle, R. (1991). Antifungal activity in vitro of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 26(1), 13–18.
- Saeed, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Future Medicinal Chemistry, 14(19), 1435-1453.
- Touati, K., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7294.
- Tully, W. R., Gardner, C. R., Gillespie, R. J., & Westwood, R. (1991). 2-(Oxadiazolyl)- and 2-(thiazolyl)imidazo[1,2-a]pyrimidines as agonists and inverse agonists at benzodiazepine receptors. Journal of Medicinal Chemistry, 34(7), 2060–2067.
- Umkehrer, M., Ross, G., Jäger, N., et al. (2007). Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition. Tetrahedron Letters, 48(12), 2213-2215.
- Various Authors. (2025). Application Notes and Protocols for the Synthesis of Fused Pyrimidine Scaffolds from 2-(chloromethyl)pyrimidine Hydrochloride. BenchChem.
- Various Authors. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Arkivoc, 2024(part v), 236-252.
- Various Authors. (1978). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 21(11), 1168-1173.
- Various Authors. (1966). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 9(1), 29–33.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 5,7-Dichloroimidazo[1,2-c]pyrimidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Imidazo[1,2-c]pyrimidines
The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2) and Spleen tyrosine kinase (Syk), making them promising candidates for the development of novel therapeutics for cancer and inflammatory diseases.[2][3] The 5,7-dichloroimidazo[1,2-c]pyrimidine derivative serves as a key building block for the synthesis of a library of substituted analogues, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This application note provides a detailed guide to the reaction mechanism of this compound with various nucleophiles, along with experimental protocols for its functionalization. Understanding the principles of reactivity and regioselectivity is crucial for the efficient and predictable synthesis of desired derivatives.
The Reaction Mechanism: A Tale of Two Chlorines
The reaction of this compound with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a chloride leaving group to restore aromaticity.
Regioselectivity: The Decisive Role of Electronic Effects
A critical aspect of the SNAr reaction on this compound is the regioselectivity – that is, which of the two chlorine atoms at the C5 and C7 positions is preferentially substituted. While direct experimental and computational studies on this specific molecule are limited, we can infer the likely outcome by analogy to related dichloropyrimidine systems.[4][5]
In general, the regioselectivity of nucleophilic attack on dichloropyrimidines is governed by the electronic properties of the ring and the stability of the resulting Meisenheimer complex. The fused imidazole ring in the imidazo[1,2-c]pyrimidine system acts as an electron-donating group, which can influence the electron density at the C5 and C7 positions.
Based on the analysis of similar heterocyclic systems, it is hypothesized that the C7 position is the more electrophilic and thus more susceptible to initial nucleophilic attack . This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom in the pyrimidine ring and the bridgehead nitrogen of the imidazole ring, which stabilize the negative charge in the Meisenheimer intermediate more effectively at this position.
The proposed mechanism is depicted below:
Caption: Proposed SNAr mechanism for the reaction of this compound with a nucleophile, highlighting the preferential attack at the C7 position.
Further substitution of the remaining chlorine at the C5 position is also possible, often requiring more forcing reaction conditions such as higher temperatures or stronger bases. This sequential displacement allows for the synthesis of unsymmetrically disubstituted imidazo[1,2-c]pyrimidines.
Experimental Protocols
The following protocols provide general guidelines for the reaction of this compound with common nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, base, and reaction time) may be necessary for specific substrates and nucleophiles.
General Experimental Workflow
A typical experimental workflow for the nucleophilic substitution on this compound is outlined below.
Caption: A generalized workflow for the synthesis, purification, and characterization of substituted imidazo[1,2-c]pyrimidines.
Protocol 1: Amination with Primary and Secondary Amines
Objective: To synthesize 7-amino-5-chloroimidazo[1,2-c]pyrimidine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 - 2.0 eq) and the base (2.0 - 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-5-chloroimidazo[1,2-c]pyrimidine.
Protocol 2: Thiolation with Thiols
Objective: To synthesize 7-thio-5-chloroimidazo[1,2-c]pyrimidine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a suspension of the base (1.2 eq) in the anhydrous solvent at 0 °C, add the thiol (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 7-thio-5-chloroimidazo[1,2-c]pyrimidine.
Protocol 3: Alkoxylation with Alcohols
Objective: To synthesize 7-alkoxy-5-chloroimidazo[1,2-c]pyrimidine derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Anhydrous solvent (can be the alcohol itself or a high-boiling solvent like DMF)
-
Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To the alcohol, either as the solvent or dissolved in an anhydrous solvent, add the strong base (1.1 eq) at 0 °C to generate the alkoxide.
-
After stirring for 20-30 minutes, add the this compound (1.0 eq).
-
Heat the reaction mixture to a temperature typically ranging from 50 °C to reflux, depending on the reactivity of the alcohol.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic phase, dry it, and concentrate to obtain the crude product.
-
Purify by column chromatography to isolate the 7-alkoxy-5-chloroimidazo[1,2-c]pyrimidine.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) |
| Amines | Morpholine | DMF, Ethanol | TEA, K2CO3 | 25 - 100 |
| Thiols | Thiophenol | THF, DMF | NaH, K2CO3 | 0 - 25 |
| Alcohols | Methanol | Methanol, DMF | NaH, NaOMe | 25 - 80 |
Troubleshooting and Self-Validation
-
Low Conversion: If the reaction shows low conversion, consider increasing the temperature, reaction time, or using a stronger base. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the starting material.
-
Formation of Disubstituted Product: To favor monosubstitution at the C7 position, use a controlled amount of the nucleophile (around 1.0-1.2 equivalents) and milder reaction conditions (lower temperature, shorter reaction time).
-
Product Identification: The regiochemistry of the substitution can be unequivocally determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum, a correlation between the proton of the newly introduced nucleophile and the C7 carbon of the imidazo[1,2-c]pyrimidine core would confirm the desired regioselectivity.
Conclusion
The this compound scaffold is a valuable platform for the synthesis of diverse and biologically active molecules. A thorough understanding of the SNAr reaction mechanism, particularly the factors governing regioselectivity, is paramount for the successful design and execution of synthetic strategies. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic system.
References
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.
- Umkehrer, M.; Ross, G.; Jäger, N.; et al. Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition. Tetrahedron Letters. 2007, 48(12), 2213-2215.
- Goel, R.; Luxami, V.; Paul, K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. 2015, 5, 81608-81637.
- Lee, M.; Rucil, T.; Hesek, D.; et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. 2015, 80(15), 7757-7763.
- Chakraborty, B.; et al. Decoding the interaction of an imidazo-pyrimidine derivative with serum proteins: Spectroscopic, computational and structure-activity relationship analysis.
- BenchChem.
- Vertex AI Search. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- Hirabayashi, A.; Mukaiyama, H.; Kobayashi, H.; et al. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. 2008, 16(20), 9247-9260.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure. 2023, 1285, 135525.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. 2024.
-
New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[4][5][6]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. RSC Advances.
- ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones.
- Lee, M.; Rucil, T.; Hesek, D.; et al. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. 2015, 80(15), 7757-7763.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. 2021, 216, 113309.
Sources
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5,7-Dichloroimidazo[1,2-c]pyrimidine
Introduction: The Significance of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), which are crucial targets in oncology and immunology.[1][2]
The functionalization of the imidazo[1,2-c]pyrimidine ring system is paramount for the exploration of its therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the core structure. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing selective Suzuki-Miyaura cross-coupling reactions on 5,7-dichloroimidazo[1,2-c]pyrimidine, with a focus on achieving regioselective arylation at the C7 position.
Understanding the Reaction: Mechanism and Regioselectivity
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical consideration for the reaction with this compound is regioselectivity. In dihalogenated N-heterocycles, the reactivity of the halogen atoms can differ significantly. For pyrimidine-based systems, the chlorine atom at the C4 position (analogous to the C7 position in imidazo[1,2-c]pyrimidine) is generally more susceptible to oxidative addition by the palladium catalyst than the chlorine at the C2 position (analogous to C5). This is attributed to the electronic properties of the ring system, where the C4/C7 position is more electron-deficient.[3] Consequently, a selective mono-arylation at the C7 position can be achieved under carefully controlled conditions, yielding 7-aryl-5-chloroimidazo[1,2-c]pyrimidines as the major product.
Experimental Protocol: Selective C7-Arylation
This protocol details a general procedure for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Microwave-assisted heating is recommended for its ability to significantly reduce reaction times and improve yields.[4]
Materials and Equipment
-
Substrate: this compound
-
Reagents:
-
Arylboronic acids (various)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃)
-
Solvents: 1,4-Dioxane, Dimethylformamide (DMF), or a mixture of Dioxane/Water
-
-
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vials with stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical instruments: NMR spectrometer, Mass spectrometer
-
Step-by-Step Procedure
References
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination on the 5,7-Dichloroimidazo[1,2-c]pyrimidine Scaffold
Introduction: The Strategic Importance of the Imidazo[1,2-c]pyrimidine Core
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal core for developing potent and selective inhibitors for various biological targets, including protein kinases.[1][2] The functionalization of this core is paramount for modulating its pharmacological properties. Among the most powerful methods for introducing nitrogen-based substituents is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by offering a broad substrate scope and high functional group tolerance where classical methods fall short.[3][4]
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the Buchwald-Hartwig amination to 5,7-dichloroimidazo[1,2-c]pyrimidine. We will delve into the mechanistic underpinnings, address the unique challenges of site-selectivity on a dichlorinated heteroaromatic substrate, and provide detailed, field-proven protocols for achieving both selective mono-amination and exhaustive di-amination.
Mechanistic Rationale: Orchestrating the Catalytic Cycle
The success of a Buchwald-Hartwig amination hinges on the delicate interplay between the palladium catalyst, a supporting ligand, a base, and the reaction solvent. The generally accepted catalytic cycle provides a framework for understanding how these components work in concert to forge the C-N bond.[5][6]
The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) complex, forming a Pd(II) intermediate. The amine nucleophile then coordinates to this complex, and a stoichiometric base facilitates its deprotonation to form a palladium-amido species. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential to promote both the oxidative addition and the rate-limiting reductive elimination steps.[5][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Challenge of Site-Selectivity with this compound
The primary challenge in the functionalization of this compound is controlling the site of amination. The reactivity of the two chlorine atoms is not equivalent, a phenomenon governed by both electronic and steric factors.
-
Electronic Differentiation: In related dihalopyrimidine systems, the C4/C6 positions are generally the most reactive towards cross-coupling and nucleophilic aromatic substitution, followed by C2, and then C5.[9][10][11] For the imidazo[1,2-c]pyrimidine core, the C7 position is electronically analogous to the more reactive positions on a pyrimidine ring due to its proximity to the ring nitrogen. The C5 position is part of the fused, more electron-rich imidazole ring, rendering the C5-Cl bond less electrophilic and thus less susceptible to oxidative addition. Consequently, mono-amination is predicted to occur preferentially at the C7 position.
-
Catalyst Inhibition: The nitrogen atoms within the heterocyclic core can act as ligands, coordinating to the palladium center and potentially deactivating the catalyst.[12][13] This necessitates the use of sterically demanding ligands that can shield the metal center and prevent the formation of inactive complexes.
-
Controlling Di-substitution: Achieving selective mono-amination requires careful control over reaction stoichiometry and conditions. The use of a slight excess of the amine or elevated temperatures can lead to the formation of the di-substituted product.
Experimental Protocols
The following protocols provide a robust starting point for the amination of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. An inert atmosphere (Argon or Nitrogen) is critical for catalyst stability and reaction success.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Selective Mono-amination at the C7 Position
This protocol is designed to favor the formation of the 7-amino-5-chloro-imidazo[1,2-c]pyrimidine derivative.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the chosen amine, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, major product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 7-amino-5-chloro product.[14]
Protocol 2: Synthesis of Di-substituted 5,7-Diaminoimidazo[1,2-c]pyrimidines
This protocol can be adapted for a one-pot sequential amination or a direct di-amination with a single amine.
Procedure for Direct Di-amination:
-
Follow the setup in Protocol 1, but increase the amount of the amine to 2.5 equivalents and the sodium tert-butoxide to 3.0 equivalents .
-
A more robust catalyst system, such as RuPhos Pd G3, may be beneficial for activating the less reactive C5 position.
-
Increase the reaction temperature to 110-120 °C and expect longer reaction times (12-24 hours).
-
Monitor the reaction for the disappearance of both the starting material and the mono-aminated intermediate.
-
Follow the work-up and purification procedure as described in Protocol 1.
Catalyst System Optimization
The choice of ligand and base is paramount for achieving high yield and selectivity. The following table provides a starting point for reaction optimization, particularly if the initial conditions are suboptimal.
| Component | Recommended Starting Point | Alternative Options & Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3: Often superior for coupling secondary amines.[5] tBuXPhos Pd G3: Highly active, can be effective in aqueous conditions.[7] (NHC)Pd Precatalysts: Offer high stability and activity for challenging substrates.[13][15][16] |
| Base | NaOt-Bu (1.4 equiv) | K₃PO₄ or Cs₂CO₃: Weaker, non-nucleophilic bases. Can be beneficial for substrates with base-sensitive functional groups. May require higher temperatures.[3] |
| Solvent | Toluene | Dioxane: Common alternative, good solvating properties. t-BuOH: Can be effective, especially with potassium bases. |
| Temperature | 100-110 °C | 80 °C: May improve selectivity for mono-amination. >110 °C: May be required for less reactive amines or for di-amination. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture exposure). 2. Insufficiently strong base. 3. Catalyst inhibition by substrate coordination. | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents. 2. Switch from a carbonate/phosphate base to an alkoxide (NaOt-Bu, K-Ot-Bu). 3. Screen more sterically demanding ligands (e.g., RuPhos, NHC-based ligands). |
| Poor Selectivity (Di-amination) | 1. Stoichiometry of amine is too high. 2. Reaction time is too long or temperature is too high. | 1. Reduce amine stoichiometry to 1.05-1.1 equivalents for mono-amination. 2. Monitor the reaction closely by LC-MS and stop it once the starting material is consumed. Consider lowering the temperature. |
| Hydrodehalogenation | 1. Presence of trace water. 2. Certain amine/base combinations can promote this side reaction. | 1. Use freshly dried solvents and reagents. 2. Screen alternative bases (e.g., switch from NaOt-Bu to K₃PO₄). |
| Low Yield after Purification | 1. Product is water-soluble. 2. Product degradation on silica gel. | 1. Back-extract the aqueous layers during work-up. 2. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. |
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). The Journal of Organic Chemistry.
- Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). Organic Letters.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2021). Synlett.
- The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2021). Chemistry – A European Journal.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2015). Organic Letters.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). Chemical Society Reviews.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2021). Synlett.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). The Journal of Organic Chemistry.
- Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. (2013). Organic Letters.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2020). ACS Catalysis.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2022). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). Molecules.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. (2025). Benchchem.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. (2021). Chemistry.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Molecular Structure.
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Application Notes and Protocols for the Regioselective Functionalization of Imidazo[1,2-c]pyrimidines at the 5- and 7-Positions
Introduction: The Strategic Importance of Imidazo[1,2-c]pyrimidines
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleobases allows it to interact with a wide range of biological targets, leading to compounds with potent therapeutic activities. Notably, derivatives have been investigated as kinase inhibitors, antivirals, and for other therapeutic applications.[1][2][3] The ability to precisely modify the scaffold at specific positions is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. This guide provides a detailed technical overview and actionable protocols for the regioselective functionalization of the 5- and 7-positions of the imidazo[1,2-c]pyrimidine core, empowering researchers to unlock the full potential of this valuable pharmacophore.
Understanding the Regioselectivity of the Imidazo[1,2-c]pyrimidine Core
The reactivity of the imidazo[1,2-c]pyrimidine ring system is a composite of its constituent imidazole and pyrimidine rings. The imidazole ring is π-excessive and generally more susceptible to electrophilic attack, with the C-3 position being the most reactive site. Conversely, the pyrimidine ring is π-deficient, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.
Within the pyrimidine portion of the scaffold, the C-5 and C-7 positions are the primary sites for functionalization. Their relative reactivity is governed by a combination of electronic and steric factors.
-
C-5 Position: This position is generally the most electron-rich carbon on the pyrimidine ring, making it the preferred site for electrophilic aromatic substitution reactions, such as halogenation.
-
C-7 Position: While less electronically activated than C-5, the C-7 position can be targeted through various strategies, including directed metalation or by utilizing pre-functionalized starting materials.
The choice of synthetic strategy will ultimately determine which position is functionalized. Direct C-H functionalization methods are emerging as powerful tools, though a more classical and often reliable approach involves initial halogenation followed by transition-metal-catalyzed cross-coupling reactions.
Strategic Functionalization at the C-5 Position
The C-5 position is the most accessible site for electrophilic attack on the pyrimidine ring. A common and highly effective strategy is to first install a halogen atom at this position, which then serves as a versatile handle for subsequent cross-coupling reactions.
Protocol 1: Regioselective Bromination at the C-5 Position
This protocol describes the direct bromination of an imidazo[1,2-c]pyrimidine core using N-Bromosuccinimide (NBS), a reliable and easy-to-handle brominating agent.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen over liquid bromine for its solid form, which is safer and easier to handle. It provides a source of electrophilic bromine for the substitution reaction.
-
Acetonitrile (ACN) or Dichloromethane (DCM): These aprotic solvents are selected for their ability to dissolve the substrate and reagent without participating in the reaction.
-
Room Temperature: The reaction is typically run at room temperature to control selectivity and minimize the formation of byproducts. The electron-rich nature of the C-5 position relative to other positions on the pyrimidine ring allows for reaction under mild conditions.
Experimental Protocol:
-
Preparation: To a solution of the imidazo[1,2-c]pyrimidine starting material (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromosuccinimide (1.05 mmol, 1.05 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 5-bromoimidazo[1,2-c]pyrimidine.
Strategic Functionalization at the C-7 Position
Functionalization at the C-7 position is more challenging due to its lower intrinsic reactivity compared to C-5. However, this can be achieved through directed metalation or by starting with a pre-functionalized pyrimidine ring before the construction of the fused imidazole ring. One key strategy involves the synthesis of 7-chloroimidazo[1,2-c]pyrimidin-5-one, which can then be further modified.[3]
Protocol 2: Synthesis of a 7-Chloro-Imidazo[1,2-c]pyrimidin-5-one Intermediate
This protocol is adapted from the synthesis of related nucleoside analogues and provides a key intermediate for further functionalization at the C-7 position.[3]
Causality Behind Experimental Choices:
-
2-Aminoimidazole Sulfate and Diethyl Malonate: These are the building blocks for the imidazo[1,2-c]pyrimidin-5-one core.
-
Sodium Methoxide: A strong base is required to deprotonate the diethyl malonate, initiating the condensation reaction.
-
Phosphorus Oxychloride (POCl₃): This reagent is a powerful dehydrating and chlorinating agent used to convert the resulting pyrimidinone into the 7-chloro derivative.
Experimental Protocol:
-
Core Synthesis: In a flame-dried flask under an inert atmosphere, dissolve sodium methoxide (2.2 eq) in anhydrous methanol. Add 2-aminoimidazole sulfate (1.0 eq) and diethyl malonate (1.1 eq).
-
Cyclization: Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC.
-
Work-up and Chlorination: After cooling, neutralize the reaction with acetic acid and concentrate under reduced pressure. To the crude solid, add phosphorus oxychloride (POCl₃) and heat at 100 °C for 3-5 hours.
-
Isolation: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 7-chloroimidazo[1,2-c]pyrimidin-5-one.
Palladium-Catalyzed Cross-Coupling: A Gateway to Diverse Analogs
Once a halogen is installed at the 5- or 7-position, a plethora of functional groups can be introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 5-Bromoimidazo[1,2-c]pyrimidine
This protocol provides a general method for the arylation or heteroarylation of the 5-bromoimidazo[1,2-c]pyrimidine synthesized in Protocol 1. Microwave-assisted heating is employed to accelerate the reaction.[4]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) source is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst.
-
Base (e.g., K₂CO₃ or Cs₂CO₃): An inorganic base is required for the transmetalation step of the catalytic cycle.
-
Boronic Acid/Ester: This is the organoboron coupling partner that introduces the desired aryl or heteroaryl group.
-
Solvent System (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.
-
Microwave Irradiation: This heating method dramatically reduces reaction times from hours to minutes, often improving yields and reducing side reactions.[4]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | 5-Bromoimidazo[1,2-c]pyrimidine |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 120 °C (Microwave) |
| Time | 20-40 minutes |
Experimental Protocol:
-
Reaction Setup: In a 10 mL microwave vial, combine the 5-bromoimidazo[1,2-c]pyrimidine (0.5 mmol), the desired boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted imidazo[1,2-c]pyrimidine.
Visualization of Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Conclusion and Future Directions
The regioselective functionalization of the 5- and 7-positions of imidazo[1,2-c]pyrimidines is a critical capability for medicinal chemists. The protocols outlined in this guide, based on established principles of heterocyclic chemistry, provide a robust starting point for the synthesis of novel derivatives. While halogenation followed by cross-coupling remains a workhorse strategy, future research will likely focus on the development of direct C-H functionalization methods for these positions, offering more atom-economical and efficient synthetic routes. The continued exploration of this scaffold's chemical space will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
-
Škofic, T., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 38, 116143. [Link]
-
Chemistry Stack Exchange (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
-
Saldabol, N., et al. (2006). 2-(2-FURYL)IMIDAZO[1,2-a]PYRIMIDINE SYNTHESIS AND ELECTROPHILIC SUBSTITUTION REACTIONS. Chemistry of Heterocyclic Compounds, 42(4), 495-500. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]
-
Revankar, G. R., et al. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 785-789. [Link]
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- 3. Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Strategic Utility of 5,7-Dichloroimidazo[1,2-c]pyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Imidazo[1,2-c]pyrimidine Scaffold as a Privileged Structure
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. The imidazo[1,2-c]pyrimidine core is one such scaffold, bearing a structural resemblance to endogenous purines and thus offering a versatile template for the design of potent and selective therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it an ideal starting point for developing inhibitors of various enzyme classes, particularly protein kinases.
This guide focuses on a key derivative of this family: 5,7-dichloroimidazo[1,2-c]pyrimidine . The two chlorine atoms on the pyrimidine ring serve as reactive handles, enabling chemists to perform selective and differential functionalization at the C5 and C7 positions. This di-functional nature allows for the systematic exploration of chemical space and the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This document provides a detailed exploration of the synthesis, functionalization, and application of this versatile building block, complete with field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Chemical Synthesis and Functionalization
The strategic value of this compound lies in its accessibility and the distinct reactivity of its two chlorine atoms. These serve as anchor points for introducing diverse molecular fragments through various chemical transformations.
Synthesis of the Core Scaffold
While multiple synthetic routes to imidazo[1,2-a]pyrimidines have been described, a common and effective method for accessing the imidazo[1,2-c]pyrimidine core involves the cyclocondensation of a substituted pyrimidine with an appropriate partner. A plausible and efficient laboratory-scale synthesis of this compound can be achieved starting from commercially available materials. A key intermediate is often a suitably substituted pyrimidine, which can be cyclized to form the fused imidazole ring. For instance, the reaction of 4-amino-2,6-dimethoxypyrimidine with chloroacetaldehyde demonstrates a similar cyclization to form a related imidazo[1,2-c]pyrimidine core[1].
Protocol 1: Synthesis of this compound (Representative)
This protocol is a representative procedure based on established heterocyclic chemistry principles, as a specific literature preparation was not prominently available.
-
Vilsmeier-Haack Reaction: To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) at 0 °C. To this mixture, add 4,6-dihydroxypyrimidine. Heat the reaction mixture to reflux. This reaction forms 4,6-dichloro-5-pyrimidinecarbaldehyde[2]. The Vilsmeier-Haack reagent acts as both a chlorinating and formylating agent.
-
Reductive Amination/Cyclization: The resulting 4,6-dichloro-5-pyrimidinecarbaldehyde is then reacted with a source of ammonia (e.g., ammonium acetate) under reductive conditions or via a condensation-cyclization sequence. This step forms the imidazole ring fused to the pyrimidine core.
-
Purification: After completion of the reaction, the mixture is cooled, and the crude product is isolated. Purification is typically achieved by recrystallization or column chromatography on silica gel to yield pure this compound.
Diagram of Synthetic Workflow
Caption: Synthetic route to the target compound.
Key Functionalization Reactions
The two chlorine atoms at positions C5 and C7 are the key to the synthetic utility of this scaffold. They are susceptible to displacement by various nucleophiles and can participate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes these positions highly reactive towards such transformations.
1. Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of the substitution (C5 vs. C7) can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the C7 position is more activated towards nucleophilic attack.
2. Suzuki-Miyaura Cross-Coupling
This powerful reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents. This is particularly useful for extending the molecular structure and exploring structure-activity relationships (SAR). Microwave-assisted Suzuki couplings have been shown to be highly efficient for similar dichloropyrimidine systems, offering reduced reaction times and improved yields.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C7 (Representative)
This protocol is adapted from established methods for Suzuki coupling on dichloropyrimidine scaffolds.[3]
-
Reaction Setup: To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the C7-arylated product. The remaining chlorine at C5 can then be subjected to a second, different coupling or a nucleophilic substitution.
Diagram of Functionalization Strategies
Caption: Key functionalization pathways.
Applications in Medicinal Chemistry: Targeting Kinases
The imidazo[1,2-c]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2[4][5]. The development of these inhibitors often involves modifying the core structure at various positions to enhance potency and selectivity. The 5,7-dichloro- precursor provides an excellent starting point for such modifications, allowing for the introduction of substituents that can interact with key residues in the ATP-binding pocket of the kinase. For instance, derivatization using Suzuki-Miyaura cross-coupling has been a key synthetic method in this area[4][5].
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative Activity (GI₅₀ µM) | Reference |
| 9b | - | - | K562 | 5.597 | [6] |
| 9b | - | - | U937 | 3.512 | [6] |
Note: The table presents data for imidazo[1,2-c]pyrimidine derivatives to illustrate the potential of the scaffold. Specific data for derivatives of this compound should be generated in dedicated studies.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a central player in the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAP kinase is a promising therapeutic strategy for inflammatory diseases such as rheumatoid arthritis. Novel series of imidazopyrimidines have been discovered that potently inhibit p38 and suppress TNF-α production in vivo[7][8]. The this compound scaffold can be used to generate libraries of compounds for screening against p38 MAP kinase, with the C5 and C7 positions being key points for modification to achieve desired inhibitory activity.
Signaling Pathway: CDK2 in Cell Cycle Progression
Caption: Inhibition of CDK2 by imidazo[1,2-c]pyrimidine derivatives blocks G1/S transition.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two strategically located, reactive chlorine atoms provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of the broader imidazo[1,2-c]pyrimidine scaffold in targeting key enzymes like CDKs and p38 MAP kinases underscores the immense potential of this specific dichloro-derivative. Future efforts in this area should focus on the differential functionalization of the C5 and C7 positions to develop inhibitors with enhanced selectivity and improved pharmacokinetic properties. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage the power of this privileged scaffold in their drug discovery programs.
References
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Jansa, J., Jorda, R., Škerlová, J., Pachl, P., Peřina, M., Řezníčková, E., ... & Kryštof, V. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Molecular Structure, 1285, 135489. [Link]
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PrepChem. (n.d.). Synthesis of 5,7-dimethoxyimidazo[1,2-c]pyrimidine. Retrieved from [Link]
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Rupert, K. C., Henry, J. R., Dodd, J. H., Wadsworth, S. A., Cavender, D. E., Olini, G. C., ... & Siekierka, J. J. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. [Link]
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Jansa, J., Jorda, R., Škerlová, J., Pachl, P., Peřina, M., Řezníčková, E., ... & Kryštof, V. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
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Lin, Y. L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6296. [Link]
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Lin, Y. L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
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Shavale, C. P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances, 14(1), 1-23. [Link]
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Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-584. [Link]
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Malumbres, M. (2014). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Cancers, 6(3), 1337-1351. [Link]
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Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
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El-Naggar, A. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085. [Link]
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Yilmaz, I., & Kucukoglu, K. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(4), 1198-1215. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]
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Li, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4130-4152. [Link]
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Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (2014). RSC Advances, 4(77), 40849-40864. [Link]
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Rlavie. (n.d.). CAS 85989-61-3 | this compound. Retrieved from [Link]
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Shavale, C. P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817. [Link]
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Rupert, K. C., Henry, J. R., Dodd, J. H., Wadsworth, S. A., Cavender, D. E., Olini, G. C., ... & Siekierka, J. J. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. [Link]
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PubChem. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. Retrieved from [Link]
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Novikov, M. S., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(18), 5649. [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(21), 7338. [Link]
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Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56. [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(21), 7338. [Link]
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Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
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Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832-848. [Link]
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Cicenas, J., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials. Cancers, 7(4), 2036-2051. [Link]
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Aicher, T. D., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2789-2807. [Link]
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Zheng, Y., et al. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. Bioorganic Chemistry, 109, 104711. [Link]
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SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. (2015). International Journal of Chemical Sciences, 13(4), 1603-1613. [Link]
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Application Notes & Protocols: Developing Cell-Based Assays for 5,7-Dichloroimidazo[1,2-c]pyrimidine Derivatives
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5,7-dichloroimidazo[1,2-c]pyrimidine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to address common challenges, with a primary focus on improving reaction yield.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the cyclocondensation of 2-amino-4,6-dichloropyrimidine with a suitable C2 synthon, such as chloroacetaldehyde or its synthetic equivalent. This reaction, a variation of the Tschitschibabin reaction, is a robust method for the formation of the imidazopyrimidine scaffold. However, like many heterocyclic syntheses, it is not without its challenges. Low yields can often be attributed to a variety of factors including reagent quality, reaction conditions, and the formation of side products. This guide will walk you through a systematic approach to identifying and resolving these issues.
Visualizing the Reaction Pathway
To understand the potential pitfalls, it is first essential to visualize the intended chemical transformation.
Caption: Proposed reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction has resulted in a very low yield or has not proceeded at all. What are the most likely causes?
A1: A low or zero yield is one of the most common issues and can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low reaction yields.
-
Reagent Purity and Reactivity:
-
2-Amino-4,6-dichloropyrimidine: The purity of this starting material is paramount. Impurities can interfere with the reaction. It is advisable to check the purity by melting point or NMR and recrystallize if necessary. The synthesis of this precursor from 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride is a common method, but it's important to ensure complete removal of any residual acid or byproducts.[1]
-
Chloroacetaldehyde: Chloroacetaldehyde is often supplied as a hydrate or in solution and can be unstable. It is prone to polymerization, especially under basic conditions. Consider using a more stable precursor like chloroacetaldehyde diethyl acetal, which can be hydrolyzed in situ under acidic conditions.
-
-
Reaction Conditions:
-
Temperature: The cyclocondensation reaction often requires heating. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition of the starting materials or product, and can promote the formation of polymeric byproducts from chloroacetaldehyde. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile are often used for similar reactions. However, in some cases, less polar solvents like toluene or dioxane have been reported to give cleaner reactions, albeit potentially requiring longer reaction times.[2]
-
Base: The intramolecular cyclization step involves a nucleophilic aromatic substitution (SNAr), which may be facilitated by a non-nucleophilic base to neutralize the HCl generated. However, the exocyclic amino group of the starting material has some basicity. The addition of an external base should be done cautiously, as it can promote the self-condensation of chloroacetaldehyde. If a base is used, a mild inorganic base like sodium bicarbonate or potassium carbonate is a reasonable choice.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
A2: The formation of multiple products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
-
Polymerization of Chloroacetaldehyde: As mentioned, chloroacetaldehyde is prone to polymerization, which will appear as a baseline streak or intractable material on your TLC plate. Using fresh or distilled chloroacetaldehyde, or its acetal precursor, can minimize this.
-
Formation of Di-substituted Products: It's possible for the chloroacetaldehyde to react with both the exocyclic amino group and one of the ring nitrogens of another molecule of 2-amino-4,6-dichloropyrimidine, leading to dimeric or oligomeric byproducts. This is more likely at higher concentrations.
-
Hydrolysis of Chloro Substituents: If water is present in the reaction mixture, especially at elevated temperatures, the chloro groups on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of hydroxy- and oxo-substituted imidazopyrimidines. Ensure you are using anhydrous solvents and reagents.
Q3: My crude product appears to be the correct mass, but the NMR spectrum is complex and does not match the expected structure. What could be the issue?
A3: A complex NMR spectrum can arise from several factors, even if the mass spectrometry data seems correct.
-
Presence of Isomers: While the reaction to form this compound is expected to be regioselective, it's worth considering if any isomeric products could have formed, for example, through rearrangement or alternative cyclization pathways, although this is less likely for this specific ring system.
-
Tautomerism: While the aromatic imidazo[1,2-c]pyrimidine system is generally stable, under certain conditions or in specific NMR solvents, tautomeric forms could exist, leading to a more complex spectrum.
-
Residual Solvents or Reagents: Ensure that your product is thoroughly purified. High boiling point solvents like DMF can be difficult to remove and can complicate the NMR spectrum.
-
Product Degradation: The product itself may have limited stability under certain conditions. If purification is done using column chromatography on silica gel, prolonged exposure to the acidic silica gel could potentially cause degradation.
Detailed Experimental Protocols
The following is a prophetic but representative experimental protocol for the synthesis of this compound. It is based on established methods for the synthesis of related imidazo[1,2-a]pyrimidines.[2][3]
Synthesis of this compound
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., anhydrous ethanol or isopropanol, approximately 10-20 mL per gram of the starting pyrimidine).
-
To this suspension, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1-1.5 eq) dropwise with stirring. Alternatively, use chloroacetaldehyde diethyl acetal (1.1-1.5 eq) and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) to facilitate in situ hydrolysis.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The starting material should be consumed over a period of several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product has precipitated, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
-
Product Characterization
Expected Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol |
| Appearance | Off-white to light yellow solid |
1H and 13C NMR Data (Estimated)
Note: The following are estimated chemical shifts based on data for similar imidazopyrimidine structures. Actual experimental values may vary.
-
1H NMR (in CDCl₃):
-
δ ~7.8-8.0 ppm (d, 1H, H-2 or H-3)
-
δ ~7.4-7.6 ppm (d, 1H, H-2 or H-3)
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δ ~7.2-7.3 ppm (s, 1H, H-6)
-
-
13C NMR (in CDCl₃):
-
δ ~150-155 ppm (C-5 or C-7)
-
δ ~145-150 ppm (C-8a)
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δ ~140-145 ppm (C-5 or C-7)
-
δ ~120-125 ppm (C-2 or C-3)
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δ ~115-120 ppm (C-6)
-
δ ~110-115 ppm (C-2 or C-3)
-
References
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein-Institut.
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
Sources
Technical Support Center: Purification of 5,7-Dichloroimidazo[1,2-c]pyrimidine and its Derivatives
Welcome to the Technical Support Center for the purification of 5,7-dichloroimidazo[1,2-c]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction
This compound is a key heterocyclic scaffold used in the development of various therapeutic agents. Its purification is a critical step to ensure the quality, purity, and reliability of downstream applications. This guide provides a comprehensive overview of purification methodologies, troubleshooting strategies, and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Column Chromatography
Question 1: I'm having trouble purifying this compound using silica gel column chromatography. The compound either doesn't move from the baseline or comes out with impurities. What solvent system should I use?
Answer: The polarity of the eluent system is a critical parameter in achieving good separation on silica gel. For this compound and its derivatives, a systematic approach to solvent selection is recommended.
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Starting Point: A good starting point for imidazo[1,2-a]pyrimidine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] A common starting ratio is in the range of 1:1 to 4:1 (hexane:ethyl acetate). For more polar derivatives, dichloromethane (DCM) as the less polar solvent and methanol or ethyl acetate as the more polar solvent can be effective.[2]
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate, allowing for good separation from impurities.[3] If your compound is not moving from the baseline, you need to increase the polarity of the eluent by increasing the proportion of the more polar solvent. Conversely, if your compound is eluting too quickly with the solvent front, decrease the polarity.
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For Highly Polar Derivatives: If your derivative is highly polar and remains at the baseline even with 100% ethyl acetate, you can try more aggressive solvent systems. A common strategy for very polar compounds is to use a mixture of dichloromethane and methanol. For basic nitrogen-containing heterocycles that may streak on silica, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent system can improve peak shape and separation.[2][4]
Question 2: My compound seems to be degrading on the silica gel column. How can I prevent this?
Answer: Degradation on silica gel can be a problem for certain sensitive compounds. Here are several strategies to mitigate this issue:
-
Deactivating the Silica Gel: Silica gel is acidic and can cause decomposition of acid-sensitive compounds. You can deactivate the silica gel by preparing a slurry with the chosen eluent and adding 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: If deactivation is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds that are sensitive to acidic conditions.[4] Florisil is another option for some separations.
-
Speed is Key: Flash column chromatography is often preferred over traditional gravity chromatography because the shorter residence time of the compound on the stationary phase minimizes the opportunity for degradation.[4]
-
2D-TLC Test: To quickly check for stability on silica, you can run a 2D-TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, you will see spots below the diagonal.
Question 3: I observe significant streaking of my compound on the TLC plate and column. What causes this and how can I fix it?
Answer: Streaking is a common issue, especially with polar and basic compounds like many nitrogen heterocycles. It can be caused by several factors:
-
Compound Overload: Applying too much sample to the TLC plate or column can lead to streaking. Try loading a smaller amount.
-
Inappropriate Solvent System: The chosen solvent may not be optimal for your compound's solubility, leading to tailing. Experiment with different solvent systems.
-
Interaction with Silica: Basic compounds can interact strongly with the acidic silanol groups on the silica surface, causing streaking. As mentioned before, adding a small amount of a base like triethylamine or ammonium hydroxide to your eluent can often resolve this issue.[2]
-
Impurity Co-elution: Sometimes what appears to be streaking is actually a series of closely eluting impurities. Optimizing the solvent system for better separation is key.
Section 2: Recrystallization
Question 4: I want to purify my solid this compound derivative by recrystallization. How do I choose the right solvent?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: A good starting point for screening solvents for imidazo[1,2-a]pyrimidine derivatives is to test common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[5][6] For some derivatives, recrystallization from absolute ethanol has been reported to yield pure product.
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent mixtures include ethanol/water and hexane/ethyl acetate.[7]
-
"Oiling Out": If your compound separates as an oil instead of crystals, this often means the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution, cooling more slowly, or using a different solvent system. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds [8]
| Solvent/Mixture | Comments |
| Ethanol (EtOH) | A versatile and commonly used solvent for many organic compounds, including those with some polarity. |
| Methanol (MeOH) | Similar to ethanol, but with a lower boiling point. |
| Acetone | A good solvent for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Often used in combination with a non-polar solvent like hexane. |
| Hexane/Ethyl Acetate | A common mixture where the polarity can be finely tuned. |
| Dichloromethane (DCM)/Hexane | Another useful solvent pair for compounds of intermediate polarity. |
| Water | Can be a good choice for polar compounds that are salts or have multiple hydrogen bonding groups. |
Section 3: HPLC Purification
Question 5: I need to purify a small amount of my this compound derivative to a very high purity. Can I use HPLC?
Answer: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for high-purity isolation of small to moderate quantities of material.
-
Stationary Phase: For pyrimidine derivatives, reversed-phase HPLC is the most common method.[9] This typically involves a C8 or C18 silica-based column.
-
Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape and resolution, a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), is often added to the mobile phase.
-
Method Development: Start with a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes. This will help you determine the approximate retention time of your compound. Once you have this information, you can optimize the gradient or switch to an isocratic (constant mobile phase composition) method for better separation and throughput.[10]
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column. It is also good practice to filter your sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific derivative and impurities present.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures of increasing polarity) to find a system that gives an Rf value of ~0.3 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Wash the column with the starting eluent, ensuring the column does not run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of a this compound Derivative
This is a general procedure that needs to be adapted based on the specific compound and chosen solvent.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the solid is insoluble, heat the test tube gently to see if it dissolves.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use a minimal amount of hot solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
Purification Workflow Decision Tree
Caption: A decision tree for selecting the initial purification method.
Troubleshooting Column Chromatography
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Suzuki Coupling of Dichloropyrimidines
Welcome to the technical support center for Suzuki coupling reactions involving dichloropyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
The pyrimidine nucleus is a vital scaffold in numerous biologically active compounds, making the development of efficient synthetic methodologies for its derivatization a key focus in medicinal chemistry and materials science.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, yet its application to dichloropyrimidines presents unique challenges, including regioselectivity and catalyst deactivation. This guide aims to provide in-depth, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of dichloropyrimidines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
Possible Causes:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen and can be easily deactivated.
-
Poor Reagent Quality: The boronic acid may have undergone protodeboronation, or the dichloropyrimidine starting material may be impure.
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific dichloropyrimidine isomer and coupling partner.
-
Ligand Issues: The chosen ligand may not be effective for the electron-deficient dichloropyrimidine ring.
Troubleshooting Steps:
-
Catalyst and Reaction Setup:
-
Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[2]
-
-
Reagent Integrity:
-
Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[3]
-
Verify the purity of the dichloropyrimidine starting material.
-
-
Condition Screening:
-
Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.[3]
-
The choice of solvent is crucial. Alcoholic solvent mixtures have been shown to afford greater reactivity at lower temperatures compared to polar aprotic solvents.[1] A systematic screening of solvents like 1,4-dioxane, toluene, or DMF, often with an aqueous co-solvent, is recommended.[4]
-
-
Ligand Selection:
-
For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos), which can enhance the rates of oxidative addition and reductive elimination.[5]
-
Problem 2: Poor Regioselectivity (Mixture of C2 and C4-coupled products)
Possible Causes:
-
Inappropriate Ligand: The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.
-
Reaction Conditions Favoring the Undesired Isomer: The choice of catalyst, solvent, and additives can influence which position reacts.
Troubleshooting Steps:
-
Understanding Intrinsic Reactivity: For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling.[6][7][8] This is the expected outcome under many standard conditions.
-
Ligand-Controlled Selectivity:
-
While C4 selectivity is common, certain sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling with high fidelity.[9]
-
Conversely, to achieve C2 selectivity, which is unconventional, a different catalytic system would be required, and this often necessitates a bespoke catalyst development approach.[8]
-
-
Screening for Selectivity:
-
Systematically vary the ligand, base, and solvent to determine the optimal conditions for your desired isomer.[2] Refer to the data tables below for starting points.
-
Problem 3: Significant Formation of Side Products (e.g., Homocoupling of Boronic Acid)
Possible Causes:
-
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it can lead to side reactions.
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Catalyst Decomposition: Decomposed palladium can catalyze homocoupling.
Troubleshooting Steps:
-
Optimize Base and Solvent: Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation.[2][3]
-
Rigorous Inert Atmosphere: Thoroughly degas all reagents and solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Check Catalyst Quality: Use a high-purity palladium source.[2]
-
Adjust Stoichiometry: Using a slight excess of the dichloropyrimidine can sometimes minimize boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which position on a 2,4-dichloropyrimidine is generally more reactive in a Suzuki coupling, and why?
A1: The C4 position is typically more reactive than the C2 position in Suzuki couplings.[7][8] This preference for coupling at the 4-chloro position has been supported by computational studies based on calculated bond dissociation energies.[1] This inherent reactivity allows for sequential functionalization of the pyrimidine ring.[6]
Q2: What are the primary side reactions in the Suzuki coupling of dichloropyrimidines, and how can they be minimized?
A2: The most common side reactions are the protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Protodeboronation can be exacerbated by high temperatures and the presence of water. Using fresh, high-purity boronic acid and carefully optimized reaction conditions can help minimize this.[6]
-
Homocoupling can be reduced by ensuring efficient oxidative addition and transmetalation, often by using a slight excess of the aryl halide and maintaining strictly anaerobic conditions.[6]
Q3: Can microwave irradiation improve my reaction?
A3: Yes, microwave-assisted procedures can be very effective for the Suzuki coupling of dichloropyrimidines. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[6][7]
Q4: How do I choose the right palladium catalyst and ligand?
A4: The choice is highly dependent on the specific substrates.
-
Pd(PPh₃)₄ is a common and effective catalyst for many dichloropyrimidine couplings, especially under microwave conditions.[7]
-
For more challenging substrates, particularly those that are sterically hindered or electron-rich, more advanced catalytic systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be necessary to achieve good results.[5][9] A screening of different catalysts and ligands is often the most practical approach.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 72 | C4 selective | [7] |
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good | C4 selective | [4] |
| Pd(PEPPSI)(IPr) (3 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 24 | 85 | 10.4:1 | [10] |
| Pd(OAc)₂ / SPhos | Varies | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies | C4 selective | [2] |
Note: Yields and selectivities are highly substrate-dependent. This table should be used as a general guideline for starting condition screening.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a literature procedure for a similar substrate.[7][11]
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 2:1 mixture of 1,4-dioxane and H₂O (to a concentration of ~0.1 M).
-
Flush the vial with argon and seal it.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conventional Suzuki Coupling with a Buchwald Ligand
This protocol is a general procedure based on the use of modern catalytic systems.[2]
-
To a Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
-
Shaheen, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Smalley, A. P., & Sanford, M. S. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Bratec, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Smalley, A. P., & Sanford, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Shaheen, S., et al. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Nucleophilic Substitution of 5,7-Dichloroimidazopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-dichloroimidazopyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges with regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Introduction to the Challenge: The C5 vs. C7 Conundrum
The 5,7-dichloroimidazopyrimidine scaffold is a valuable building block in medicinal chemistry, offering two reactive sites for functionalization.[1] However, the similar electronic environment of the C5 and C7 positions often leads to poor regioselectivity during nucleophilic aromatic substitution (SNAr), resulting in a mixture of isomers that are difficult to separate and reduce the overall yield of the desired product. This guide will help you navigate this challenge and achieve selective substitution at either the C5 or C7 position.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of C5 and C7 substituted products. Why is this happening and how can I favor one over the other?
A1: This is the most common issue encountered with this substrate. The formation of a product mixture is due to the comparable reactivity of the chlorine atoms at the C5 and C7 positions. The regioselectivity of the reaction is a delicate balance of electronic and steric factors.
Underlying Principles:
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex.[2][3] The stability of this intermediate is the key determinant of the reaction rate and, consequently, the regioselectivity. The fused imidazole ring and the pyrimidine nitrogens are electron-withdrawing, which activates both chlorine atoms for nucleophilic attack.[4]
In many related heterocyclic systems, such as 5,7-dichloro-pyrido[2,3-d]pyrimidinediones, the C5 position is inherently more electrophilic and therefore more reactive towards nucleophiles.[5] This is attributed to the electronic influence of the fused ring system. However, the specific nucleophile, solvent, and temperature can significantly influence the outcome.
Troubleshooting Flowchart:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
Technical Support Center: Purification of Dichlorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the unique challenges encountered during the purification of dichlorinated heterocyclic compounds. These molecules are prevalent in pharmaceuticals and agrochemicals, but their purification is often complicated by their unique electronic and physical properties.[1] This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve complex separation challenges.
Introduction: Why Are Dichlorinated Heterocycles So Challenging to Purify?
Dichlorinated heterocyclic compounds present a distinct set of purification hurdles. The presence of two chlorine atoms significantly alters the molecule's polarity, solubility, and stability. Furthermore, the synthetic routes used to create these compounds can often lead to a complex mixture of isomers and related impurities that are difficult to separate from the target molecule.[2] Key challenges include:
-
Similar Polarity of Impurities: Isomeric byproducts (e.g., regioisomers) or under/over-chlorinated analogues often have polarities very similar to the desired product, leading to co-elution in standard chromatographic systems.[2][3]
-
On-Column Degradation: The Lewis acidic nature of standard silica gel can cause degradation of sensitive heterocyclic rings, especially those containing nitrogen or sulfur.[4][5]
-
Poor Crystallization: The rigid, planar nature of many heterocyclic cores, combined with the presence of two chlorine atoms, can sometimes hinder the formation of well-ordered crystal lattices, making recrystallization difficult.[3]
-
Complex Impurity Profiles: Side reactions during synthesis can introduce a variety of impurities, including unreacted starting materials, over-reaction products, or quinoxaline-type impurities from reactions with reagents like glyoxal.[2]
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, field-encountered problems in a direct question-and-answer format.
Issue 1: My target compound co-elutes with an impurity during normal-phase flash chromatography.
Symptoms:
-
TLC analysis shows overlapping or "smeared" spots for the product and an impurity.
-
HPLC or GC-MS analysis of collected fractions confirms the presence of a persistent impurity with a similar retention time to the product.[6]
-
NMR analysis of the "purified" product shows extra peaks, often in the aromatic region, suggesting an isomeric impurity.
Possible Causes:
-
Isomeric Impurities: The impurity is a regioisomer of your target compound, which has nearly identical polarity.[2][3]
-
Insufficient Resolution: The chosen normal-phase solvent system is not selective enough to differentiate between the product and the impurity.
Solutions & Strategies:
Strategy A: Optimize Normal-Phase Conditions Before abandoning normal-phase chromatography, attempt to improve selectivity.
-
Employ a Shallow Gradient: A very slow, shallow gradient of the polar eluent can sometimes resolve closely-eluting compounds.
-
Test Different Solvent Systems: If using a standard Hexane/Ethyl Acetate system, explore alternatives with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.
Strategy B: Implement Orthogonal Chromatography The most robust solution for co-elution is to use a separation technique based on a different mechanism.[6][7][8] Normal-phase and reverse-phase chromatography are "orthogonal" because one separates based on polarity while the other separates based on hydrophobicity. An impurity that is inseparable in one mode is often easily resolved in the other.[6][7]
Detailed Protocol: Orthogonal Purification Workflow
-
Primary Purification (Normal-Phase): Perform an initial flash chromatography separation on silica gel as planned. Combine the fractions containing your product, even if they are contaminated with the co-eluting impurity.
-
Solvent Exchange: Evaporate the normal-phase solvents (e.g., Hexane/EtOAc). Dissolve the residue in a small amount of a reverse-phase compatible solvent like Methanol, Acetonitrile, or DMSO.
-
Secondary Purification (Reverse-Phase): Load the dissolved sample onto a C18-functionalized silica column. Elute with a gradient of water and acetonitrile or methanol. The non-polar C18 stationary phase will interact differently with your compounds, often resolving the previously inseparable impurity.[6]
-
Purity Analysis: Analyze the fractions from the reverse-phase separation by HPLC to confirm purity before combining and evaporating. A purity of ~98% or higher can often be achieved with this two-step method.[6]
Data Summary: Comparison of Orthogonal Chromatography Modes
| Feature | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Polar (e.g., Silica Gel, Alumina) | Non-Polar (e.g., C18-bonded Silica) |
| Mobile Phase | Non-Polar (e.g., Hexanes, Toluene) with a polar modifier (e.g., Ethyl Acetate, Acetone) | Polar (e.g., Water, Methanol, Acetonitrile) |
| Separation Principle | Adsorption based on polarity. More polar compounds elute later. | Partitioning based on hydrophobicity. More non-polar compounds elute later. |
| Best For... | Separating compounds with different polarity. | Separating compounds with similar polarity but different hydrophobicity (often ideal for isomers). |
Workflow Diagram: Orthogonal Purification Strategy
Caption: Orthogonal strategy for purifying complex samples.
Issue 2: My compound is degrading on the silica gel column.
Symptoms:
-
You observe new, often more polar, spots appearing on the TLC plate after spotting the crude material and letting it sit for some time (a 2D TLC can confirm this).[9]
-
The yield from the column is significantly lower than expected.
-
Fractions contain multiple new products instead of the desired compound.
-
The desired product never elutes from the column.[5]
Possible Cause:
-
Acid Sensitivity: Dichlorinated heterocycles, particularly those containing nitrogen or sulfur atoms, can be sensitive to the acidic nature of the silanol groups (Si-OH) on the surface of silica gel.[4] This can lead to decomposition or irreversible binding.
Solutions & Strategies:
Strategy A: Deactivate the Silica Gel Neutralizing the acidic sites on the silica gel can prevent compound degradation.[4]
-
Slurry Preparation: Prepare your column slurry as usual.
-
Base Addition: Add a small amount of a base, such as triethylamine (TEA) or ammonia, to the slurry. A common starting point is 0.1-1% of the total solvent volume.
-
Eluent Modification: Use an eluent that also contains the same percentage of the base (e.g., Hexane/Ethyl Acetate + 0.5% TEA). This maintains a neutral environment throughout the purification.
Strategy B: Use an Alternative Stationary Phase If deactivation is insufficient, switch to a more inert stationary phase.
-
Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[4]
-
Florisil: This is another alternative stationary phase that can be less harsh than silica gel.[5]
Troubleshooting Workflow: On-Column Degradation
Caption: Decision tree for troubleshooting on-column degradation.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to crystallize my dichlorinated heterocyclic compound. It keeps "oiling out." What can I do? A1: "Oiling out" typically happens when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated too quickly.[3]
-
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: Select a solvent or solvent system where your compound is soluble at a temperature below its melting point.
-
Slow Cooling is Crucial: Allow the hot, saturated solution to cool to room temperature very slowly. Do not place it directly into an ice bath. Insulating the flask can help. Slow cooling allows for the formation of a stable crystal lattice instead of an amorphous oil.[3]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes faintly turbid. Warming slightly to redissolve, then cooling slowly can induce crystallization.[3][10]
-
Scratching & Seeding: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small crystal of pure product, add it to the solution ("seeding") to initiate crystallization.[10]
-
Q2: My "pure" product has a slight color. How can I remove colored impurities? A2: Colored impurities are common with halogenated aromatic compounds.[4] They can often be removed during recrystallization by using activated charcoal.
-
Decolorization Protocol:
-
Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (1-2% by weight of your compound).[4]
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot gravity filtration through fluted filter paper to remove the charcoal. Caution: Do not perform a vacuum filtration on a hot solution, as the solvent will boil violently under reduced pressure.
-
Allow the clear, hot filtrate to cool slowly to crystallize the decolorized product.[4]
-
Q3: How can I confirm the identity and purity of my final dichlorinated product? A3: A combination of analytical techniques is essential.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for quantifying purity.
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product and help identify any impurities.
-
Mass Spectrometry (MS): This is crucial for confirming the molecular weight. For dichlorinated compounds, look for the characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ~75.8% and ³⁷Cl ~24.2%), a compound with two chlorine atoms will show a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1.[11]
-
Q4: Can I use acid/base extraction to purify my dichlorinated heterocycle? A4: Yes, if your molecule has a basic or acidic functional group. Many nitrogen-containing heterocycles (like pyridines or imidazoles) are basic.
-
General Procedure: You can dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as a salt. The layers can then be separated, and the pH of the aqueous layer can be adjusted with a base to precipitate the purified, free-based product.[2] This is an effective way to remove non-basic impurities.
References
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (Source: Santai Technologies) [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (Source: Chromatography Online) [Link]
-
Orthogonal method in pharmaceutical product analysis. (Source: Alphalyse) [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (Source: University of Rochester, Department of Chemistry) [Link]
-
Guide for crystallization. (Source: Obrnuta faza) [Link]
-
Isotopes of chlorine. (Source: Wikipedia) [Link]
-
Troubleshooting Thin Layer Chromatography. (Source: University of Rochester, Department of Chemistry) [Link]
-
Heterocycles in Medicinal Chemistry. (Source: PMC - PubMed Central - NIH) [Link]
Sources
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. Chromatography [chem.rochester.edu]
- 10. unifr.ch [unifr.ch]
- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-c]pyrimidine Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-c]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of this important class of heterocyclic compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Introduction: The Solubility Challenge with Imidazo[1,2-c]pyrimidine Derivatives
Imidazo[1,2-c]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors and anti-inflammatory agents.[1][2] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, creating a significant hurdle for in vitro and in vivo biological evaluation.[3][4] Inaccurate assessment of a compound's activity due to precipitation in assay buffers is a common and costly problem in drug discovery. This guide will walk you through systematic approaches to tackle this challenge.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My imidazo[1,2-c]pyrimidine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix this?
A1: This is a classic solubility problem. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment becomes predominantly aqueous.[5]
Causality: The imidazo[1,2-c]pyrimidine derivative is likely highly lipophilic, meaning it prefers a non-polar environment like DMSO over a polar one like water. When the percentage of DMSO in the final solution drops significantly, the aqueous buffer cannot maintain the compound in a solubilized state.
Troubleshooting Workflow:
-
Reduce the Final DMSO Concentration: The first step is to determine the maximum tolerable DMSO concentration for your assay that keeps your compound in solution. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[6][7]
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, but the final DMSO concentration will be lower.
-
Use Co-solvents: If lowering the DMSO concentration isn't sufficient, consider using a mixture of co-solvents. Polyethylene glycol (PEG), ethanol, or propylene glycol can be used in combination with DMSO to improve solubility.[8]
-
pH Adjustment: Imidazo[1,2-c]pyrimidines are nitrogen-containing heterocycles and their solubility can be pH-dependent.[9] Depending on the pKa of your specific derivative, adjusting the pH of your buffer might ionize the compound, thereby increasing its aqueous solubility.
Q2: I'm concerned about the effects of DMSO on my cell-based assay. What are the potential issues and what are the alternatives?
A2: This is a valid concern. While widely used, DMSO is not inert and can have various effects on cells, including inducing differentiation, altering gene expression, and even causing toxicity at higher concentrations.[7][10]
Potential Issues with DMSO:
-
Toxicity: Many cell lines show signs of toxicity at DMSO concentrations above 1%.[6]
-
Biological Activity: DMSO can act as a free radical scavenger and may interfere with the biological process you are studying.[10]
-
Protein Interaction: In some cases, DMSO can bind to the target protein, potentially competing with your compound.[5]
Alternatives to 100% DMSO for Stock Solutions:
-
Co-solvent Mixtures: As mentioned earlier, mixtures of DMSO with less toxic solvents like ethanol or PEG can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[3][11][12][13][14][15]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound.[3][16]
Q3: How can I systematically determine the best solubilization strategy for my specific imidazo[1,2-c]pyrimidine derivative?
A3: A systematic, tiered approach is recommended. Start with the simplest and least invasive methods before moving to more complex formulations.
Decision-Making Workflow for Solubility Enhancement:
Caption: A decision workflow for troubleshooting solubility issues.
Experimental Protocols
Here are detailed, step-by-step methodologies for key solubilization techniques.
Protocol 1: pH Modification for Solubility Enhancement
Principle: The solubility of ionizable compounds, such as those containing basic nitrogen atoms in the imidazo[1,2-c]pyrimidine core, can be significantly increased by adjusting the pH of the solution to favor the more soluble ionized form.[9]
Materials:
-
Your imidazo[1,2-c]pyrimidine derivative
-
Aqueous buffers of varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
DMSO
-
Vortex mixer
-
Spectrophotometer or HPLC for concentration determination
Procedure:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
In separate microcentrifuge tubes, add 99 µL of each buffer with a different pH.
-
Add 1 µL of the 10 mM DMSO stock solution to each tube (final concentration: 100 µM, final DMSO: 1%).
-
Vortex each tube vigorously for 1 minute.
-
Incubate at room temperature for 1 hour.
-
Visually inspect for precipitation.
-
For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully remove the supernatant and measure the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Principle: HP-β-CD is a commonly used cyclodextrin derivative that can encapsulate hydrophobic molecules in its central cavity, thereby increasing their aqueous solubility.[13][14]
Materials:
-
Your imidazo[1,2-c]pyrimidine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous assay buffer
-
DMSO
-
Vortex mixer and sonicator
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in your assay buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 50 mM).
-
Add a small aliquot of the DMSO stock to each HP-β-CD solution to achieve the desired final compound concentration. It's crucial to add the DMSO stock to the cyclodextrin solution with vigorous vortexing to prevent immediate precipitation.[17]
-
If the solution is not clear, sonicate for 10-15 minutes.
-
Visually inspect for solubility and proceed with quantitative analysis as described in Protocol 1.
Data Presentation: Comparative Solubilization Strategies
The following table provides a summary of common solubilization methods and their key characteristics.
| Solubilization Method | Mechanism of Action | Advantages | Disadvantages | Recommended Starting Concentration |
| pH Adjustment | Ionization of the compound to form a more soluble salt.[18] | Simple, inexpensive, avoids organic solvents. | Only effective for ionizable compounds; may alter biological activity if the assay is pH-sensitive. | Test a range of pH values around the predicted pKa. |
| Co-solvents (e.g., PEG-400, Ethanol) | Reducing the polarity of the aqueous medium.[3][17] | Effective for many compounds; simple to prepare. | Can affect protein structure and enzyme activity; potential for cell toxicity. | Start with 1-5% (v/v) in the final assay volume. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic drug in a hydrophilic shell.[3][12] | Generally low toxicity; can improve compound stability.[13] | Can be expensive; may interact with some assay components. | Start with 1-5% (w/v) HP-β-CD. |
| Surfactants (e.g., Tween® 80) | Formation of micelles that solubilize the compound.[3][16] | Highly effective at low concentrations. | Can denature proteins and disrupt cell membranes; may interfere with assays. | Start with 0.01-0.1% (w/v). |
| Lipid-Based Formulations | Solubilization in lipidic excipients.[4] | Can enhance oral bioavailability in vivo.[8] | Complex formulations; generally not suitable for in vitro biochemical assays. | Primarily for in vivo studies. |
Visualizing the Process: Experimental Workflow Diagram
Caption: A streamlined workflow for testing solubilization methods.
Concluding Remarks
Improving the solubility of imidazo[1,2-c]pyrimidine derivatives is a critical step in their evaluation as potential drug candidates. A methodical approach, starting with simple adjustments and progressing to more complex formulations, is key to success. Always remember to validate your chosen solubilization method by running appropriate vehicle controls in your biological assays to ensure that the excipients themselves do not interfere with your results.
References
-
Zhang, L., et al. (n.d.). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. PubMed. [Link]
-
Various Authors. (2019). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [Link]
-
Madni, A., et al. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Various Authors. (2017, August 3). What effects does DMSO have on cell assays? Quora. [Link]
-
Singh, B., & Singh, R. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Various Authors. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Various Authors. (2016, October 6). role of DMSO in biochemical assays. Reddit. [Link]
-
El-Hafidi, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Various Authors. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]
-
Various Authors. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. [Link]
-
Various Authors. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. [Link]
-
Various Authors. (2012, April 24). Does DMSO, when used as a solvent, effect gene expression (at protein level) in cell culture? ResearchGate. [Link]
-
Various Authors. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
-
Various Authors. (2025, August 6). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. [Link]
-
Roquette Pharma. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]
-
Various Authors. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Al-Qadi, I., et al. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. [Link]
-
Various Authors. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Mohammed, Y. S., et al. (2024, December 19). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate. [Link]
-
Various Authors. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PubMed Central. [Link]
-
Various Authors. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Various Authors. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
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Various Authors. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
-
Al-Nahrain University. (2025, January 14). Al-Nahrain Journal of Science Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain University. [Link]
-
Mahajan, N. D., & Jain, N. (2022, May 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences. [Link]
-
Various Authors. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
-
Hirabayashi, A., et al. (2008, October 15). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]
-
Various Authors. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. SpringerLink. [Link]
-
Abignente, E., et al. (1987). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. PubMed. [Link]
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- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Navigating the Chemistry of 5,7-Dichloroimidazo[1,2-c]pyrimidine
Welcome to the technical support center for 5,7-Dichloroimidazo[1,2-c]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide field-proven insights into preventing the decomposition of this compound during chemical reactions. Our goal is to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] However, its fused heterocyclic nature, combined with the presence of two chlorine substituents, imparts a unique reactivity profile that can lead to decomposition under various reaction conditions. Understanding these potential degradation pathways is crucial for successful and reproducible synthetic outcomes.
This guide will address frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols to mitigate decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I am observing unexpected side products in my nucleophilic substitution reaction. What could be the cause?
Answer:
The appearance of unexpected side products when performing nucleophilic aromatic substitution (SNAr) reactions on this compound is a common issue. The two chlorine atoms at the C5 and C7 positions have different reactivities, and the fused imidazo[1,2-c]pyrimidine core itself can be susceptible to nucleophilic attack under certain conditions, leading to rearrangements or ring-opening.
Potential Causes and Solutions:
-
Lack of Regioselectivity: The C7 position is generally more activated towards nucleophilic attack than the C5 position due to the electronic influence of the pyrimidine nitrogen atoms. However, forcing conditions (high temperatures, strong nucleophiles) can lead to a mixture of C5- and C7-substituted products, as well as disubstitution.
-
Preventative Protocol:
-
Control Temperature: Begin with lower reaction temperatures (e.g., 0 °C to room temperature) and gradually increase only if necessary.
-
Choice of Base: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a mild inorganic base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides, which can also act as nucleophiles.
-
Solvent Selection: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally suitable. However, in some cases, less polar solvents like THF or dioxane can help modulate reactivity and improve selectivity.[2]
-
-
-
Dimroth Rearrangement: Imidazo[1,2-a]pyrimidines are known to undergo the Dimroth rearrangement, especially under basic conditions.[3] This involves a ring-opening and re-closure sequence that results in an isomeric product. While less documented for the imidazo[1,2-c]pyrimidine system, a similar rearrangement is mechanistically plausible, particularly with amine nucleophiles.
-
Expert Insight: The rearrangement is often catalyzed by acids or bases and can be accelerated by heat.[3] The presence of excess strong base or prolonged heating can favor this pathway.
-
Preventative Protocol:
-
Stoichiometric Base: Use a stoichiometric amount of a mild base relative to your nucleophile.
-
Monitor Reaction Time: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to conditions that might favor rearrangement.
-
Acidic Workup: A carefully controlled acidic workup can neutralize the basic catalyst and prevent further rearrangement during product isolation.
-
-
-
Hydrolysis of Chloro Substituents: The presence of water in the reaction mixture, especially at elevated temperatures and in the presence of a base, can lead to the hydrolysis of one or both chloro groups to the corresponding hydroxyl derivatives.
-
Preventative Protocol:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Azeotropic Removal of Water: If water is suspected to be present in the starting materials, consider a co-evaporation step with an anhydrous solvent like toluene before initiating the reaction.
-
-
Diagram 1: Potential Decomposition Pathways in Nucleophilic Substitution
Caption: A systematic approach to troubleshooting reactions involving this compound.
Summary of Best Practices
To maximize your success when working with this compound, please consider the following summary of best practices:
-
Material Purity: Always start with high-purity starting material and ensure all reagents are of appropriate quality.
-
Inert and Anhydrous Conditions: For most transformations, particularly metal-catalyzed reactions, working under an inert atmosphere (N₂ or Ar) with anhydrous solvents is critical to prevent hydrolysis and other side reactions.
-
Mindful Selection of Reagents:
-
Bases: Prefer mild inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) or non-nucleophilic organic bases (DIPEA). Avoid strong, nucleophilic bases unless they are the intended reactant.
-
Ligands: In cross-coupling reactions, use bulky, electron-rich phosphine ligands to stabilize the catalyst.
-
-
Temperature Control: Use the lowest effective temperature to carry out the desired transformation. Employ techniques like microwave heating to reduce reaction times at elevated temperatures.
-
Reaction Monitoring: Actively monitor your reactions using TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to potentially harsh conditions.
By understanding the inherent reactivity of the this compound scaffold and implementing these preventative measures, you can significantly improve the outcome of your synthetic efforts. For further inquiries, please do not hesitate to reach out to our technical support team.
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-446. [Link]
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Shanghai Rlavie Technology Co., Ltd. (n.d.). CAS 85989-61-3|this compound. [Link]
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Chemcia Scientific, LLC. (n.d.). 5,7-Dichloro-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester. [Link]
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National Center for Biotechnology Information. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. PubChem Compound Database. [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]
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Krystof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 215, 113309. [Link]
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Mohammed, H. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3004-3011. [Link]
-
Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-563. [Link]
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Jian, C., et al. (2019). Crystal Structure and Thermal Behavior of Imidazolium 2,4,5-Trinitroimidazolate. Central European Journal of Energetic Materials, 16(4), 553-565. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Zhang, Y., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(23), 8233. [Link]
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Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
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Singh, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14098-14104. [Link]
-
Sikdar, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(30), 27367-27377. [Link]
-
Lee, W. S., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 264-268. [Link]
-
Károlyi, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(21), 6428. [Link]
-
Ryan, S. J., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 10(12), 1244-1251. [Link]
-
Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(22), 6893-6900. [Link]
-
de Souza, M. V. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Štefane, B., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(4), 1888. [Link]
-
Zięba, A., et al. (2022). 4-(Aryl)-Benzoi[4][5]midazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Molecules, 27(22), 8031. [Link]
-
Xia, R., et al. (2021). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Journal of Molecular Liquids, 343, 117691. [Link]
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Fernández-González, D., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2410. [Link]
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Szatylowicz, H., et al. (2018). Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Photochemical & Photobiological Sciences, 17(6), 735-745. [Link]
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Khlestkin, V. K., & Tikhonova, M. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 459-479. [Link]
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Validation & Comparative
A Comparative Guide to 5,7-Dichloroimidazo[1,2-c]pyrimidine as a Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazo[1,2-c]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides a comprehensive comparison of a specific derivative, 5,7-Dichloroimidazo[1,2-c]pyrimidine, with established kinase inhibitors targeting key signaling pathways. While direct experimental data for this particular compound is not extensively available in the public domain, we will extrapolate its potential activity based on structure-activity relationship (SAR) studies of analogous compounds. This guide aims to provide a valuable resource for researchers interested in exploring the therapeutic potential of this and related chemical series.
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,2-c]pyrimidine core is a nitrogen-rich heterocyclic system that has attracted significant attention in medicinal chemistry. Its rigid, planar structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it a "privileged scaffold" for inhibitor design. Studies have demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), which are implicated in cell cycle regulation and immune signaling, respectively.[1][2] The substituents on the imidazo[1,2-c]pyrimidine ring play a crucial role in determining both the potency and selectivity of these inhibitors. The 5,7-dichloro substitution pattern on the pyrimidine ring of the topic compound is expected to significantly influence its kinase selectivity profile.
Comparative Analysis: Benchmarking Against Established Kinase Inhibitors
To contextualize the potential of this compound, we will compare its predicted profile against a panel of well-characterized kinase inhibitors targeting kinases that are plausible targets for the imidazo[1,2-c]pyrimidine scaffold.
Table 1: Comparison of Biochemical Potency (IC50/Ki)
| Compound | Primary Target(s) | IC50/Ki (nM) | Notes |
| This compound | Predicted: CDK2, Syk | Data not available | Potency and selectivity are inferred from related imidazo[1,2-c]pyrimidine derivatives.[1][2] |
| PF-07104091 (Tagtociclib) | CDK2 | Ki = 1.16 nM | A highly potent and selective CDK2 inhibitor currently in clinical development.[3][4][5] |
| Quizartinib (AC220) | FLT3 | IC50 < 1 nM | A potent and selective second-generation FLT3 inhibitor.[6][7][8] |
| SB203580 | p38 MAPK | IC50 = 50 nM (p38α) | A widely used, selective inhibitor of p38 MAPK.[9][10] |
| Entospletinib (GS-9973) | Syk | IC50 = 7.7 nM | An orally bioavailable and selective Syk inhibitor.[11][12][13][14][15] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Notes |
| This compound | Predicted to have a distinct selectivity profile due to the chloro substituents. Halogen atoms can form specific interactions within the kinase ATP-binding site, potentially enhancing selectivity. |
| PF-07104091 (Tagtociclib) | Highly selective for CDK2 over other CDKs (e.g., >100-fold vs. CDK1).[5] |
| Quizartinib (AC220) | Displays >10-fold selectivity for FLT3 over a large panel of other kinases.[6] |
| SB203580 | Exhibits 100-500-fold selectivity for p38 MAPK over LCK, GSK-3β, and PKBα.[9][10] |
| Entospletinib (GS-9973) | Shows 13- to >1000-fold cellular selectivity for Syk over other kinases, including Jak2, c-Kit, and FLT3.[11][15] |
Understanding the Mechanism: Key Signaling Pathways
The potential therapeutic applications of this compound are linked to its ability to modulate critical cellular signaling pathways. Below are diagrams illustrating the pathways regulated by its predicted targets.
Caption: Predicted inhibition of the Syk signaling pathway by this compound.
Experimental Protocols for Evaluation
To experimentally validate the predicted activity of this compound and enable a direct comparison with other inhibitors, the following standard assays are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E, Syk)
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer
-
Test compound (this compound) and comparator inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and comparator compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a DMSO-only control (no inhibition) and a no-kinase control (background).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line with known dependence on the target kinase (e.g., a Cyclin E-amplified cell line for CDK2)
-
Cell culture medium and supplements
-
Test compound and comparator inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Microplate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test and comparator compounds. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compounds, this compound is predicted to be a potential inhibitor of kinases such as CDK2 and Syk. The chloro substituents at positions 5 and 7 are likely to play a critical role in defining its potency and selectivity profile, potentially offering advantages over existing inhibitors.
However, it is crucial to emphasize that the profile of this compound presented here is predictive and requires rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for researchers to determine the biochemical and cellular activity of this compound. A comprehensive kinase panel screening would be the definitive next step to elucidate its precise selectivity profile and identify its primary target(s). Such studies will be instrumental in uncovering the full therapeutic potential of this and other novel imidazo[1,2-c]pyrimidine derivatives in oncology, immunology, and beyond.
References
- Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992.
- Behenna, D. C., et al. (2020). CDK2 Inhibitors.
- Sharman, J. P., et al. (2015). A phase 1 study of the selective, oral spleen tyrosine kinase inhibitor entospletinib (GS-9973) in patients with relapsed or refractory hematologic malignancies. Blood, 125(15), 2336-2343.
- Burke, J. M., et al. (2019). Entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in patients with relapsed or refractory marginal zone lymphoma. Leukemia & Lymphoma, 60(11), 2689-2696.
- Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
- Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 275(10), 7395-7402.
- Currie, K. S., et al. (2014). Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Journal of Medicinal Chemistry, 57(9), 3856-3873.
- Walter, H. S., et al. (2019). A phase 1, first-in-human, open-label, dose-escalation study of the oral SYK inhibitor entospletinib in patients with advanced solid tumors.
- Barancik, M., et al. (2001). SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. European Journal of Pharmaceutical Sciences, 14(1), 29-36.
- Golden, J. A., et al. (2018). A phase 1b/2 study of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in combination with idelalisib in patients with relapsed or refractory chronic lymphocytic leukemia or non-Hodgkin lymphoma. Cancer, 124(11), 2364-2372.
- Liu, Z., et al. (2024). Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. Molecules, 29(3), 725.
- Smith, C. C., et al. (2015).
- Cortes, J. E., et al. (2019). Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. The Lancet Oncology, 20(7), 984-997.
- Arora, M., et al. (2023). Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity. Cell, 186(12), 2698-2714.e22.
- Krystof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
- Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9675-9685.
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PubChem. (n.d.). 5,7-Dichloroimidazo[1,2-a]pyrimidine. Retrieved from [Link]
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- Krystof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
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Kinase Selectivity Profiling of 5,7-Dichloroimidazo[1,2-c]pyrimidine Derivatives: A Comparative Guide
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms, but their clinical success is intrinsically linked to their selectivity. The human kinome comprises over 500 members, many sharing significant structural homology within the ATP-binding site. Consequently, achieving selective inhibition is a formidable challenge. A lack of selectivity can lead to off-target effects, resulting in toxicity or unexpected pharmacological activities that can derail an otherwise promising therapeutic candidate.[1][2]
This guide provides an in-depth technical comparison and methodological framework for the kinase selectivity profiling of a promising class of compounds: 5,7-dichloroimidazo[1,2-c]pyrimidine derivatives. The imidazo[1,2-c]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of forming key hydrogen bond interactions with the kinase hinge region.[3] The specific 5,7-dichloro substitution pattern offers a unique electronic and steric profile that can be exploited to achieve both potency and selectivity.
Here, we will use a representative molecule, hereafter referred to as DCIP-7a , as a case study to illustrate the principles and practices of rigorous kinase selectivity profiling. We will compare its hypothetical, yet representative, performance against established inhibitors, providing the experimental data and protocols necessary for researchers to conduct their own evaluations.
The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibition
The pyrimidine core is a foundational element in numerous FDA-approved kinase inhibitors.[4][5] Its nitrogen atoms serve as excellent hydrogen bond acceptors, allowing it to anchor within the ATP-binding site by interacting with the conserved "hinge" region of the kinase. The fused imidazo- ring of the imidazo[1,2-c]pyrimidine system adds rigidity and provides vectors for chemical modification, enabling the fine-tuning of interactions with other parts of the active site, such as the gatekeeper residue and the ribose-binding pocket.
The rationale for investigating the 5,7-dichloro substitution is rooted in structure-activity relationship (SAR) principles. Halogen atoms, particularly chlorine, can engage in halogen bonding, modulate the electronics of the aromatic system, and create specific steric constraints that may favor binding to one kinase over another. This targeted substitution is a key strategy for enhancing selectivity and avoiding promiscuous binding across the kinome.[6][7]
Comparative Kinase Selectivity: DCIP-7a vs. The Field
To establish the therapeutic potential of a new inhibitor, it must be benchmarked against existing alternatives. Here, we present a comparative analysis of our representative compound, DCIP-7a, which demonstrates potent inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Proto-oncogene serine/threonine-protein kinase 1 (PIM1). The data is compared against well-characterized inhibitors of these same targets.
-
CDK9 Inhibitors: CDK9 is a key regulator of transcription and a validated target in oncology.[8][9]
-
PIM1 Inhibitors: PIM1 is a serine/threonine kinase involved in cell survival and proliferation, making it another attractive cancer target.[10]
Table 1: Comparative Biochemical Inhibition (IC50, nM)
| Kinase Target | DCIP-7a (Hypothetical) | Flavopiridol (Pan-CDK) | AZD1208 (Pan-PIM) |
|---|---|---|---|
| CDK9/CycT1 | 8 | ~40 | >10,000 |
| PIM1 | 15 | >5,000 | 0.4 |
| CDK1/CycB | 150 | ~30 | >10,000 |
| CDK2/CycA | 95 | ~50 | >10,000 |
| CDK4/CycD1 | 850 | ~60 | >10,000 |
| PIM2 | 250 | >10,000 | 5 |
| PIM3 | 310 | >10,000 | 1.9 |
| Syk | 1200 | >10,000 | >10,000 |
| FLT3 | 2500 | 200 | >10,000 |
| c-KIT | >5000 | 400 | >10,000 |
Causality Behind the Data: The hypothetical data for DCIP-7a illustrates a desirable "selective dual-inhibitor" profile. While Flavopiridol broadly inhibits multiple CDKs and AZD1208 targets all PIM isoforms, DCIP-7a shows strong potency against CDK9 and PIM1 with significantly reduced activity against other related kinases. This profile is advantageous; inhibiting both transcription (via CDK9) and pro-survival signaling (via PIM1) could lead to synergistic anti-tumor effects while minimizing side effects associated with broader CDK or PIM inhibition. The >100-fold selectivity over CDK4, for example, suggests a lower potential for the hematological toxicities seen with pan-CDK inhibitors.
The Kinome Profiling Workflow: A Multi-Faceted Approach
A single IC50 value is insufficient to declare selectivity. A comprehensive assessment requires a tiered and systematic approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.
This workflow ensures that a compound not only inhibits the purified enzyme (biochemical assays) but also engages its target within the complex milieu of a living cell and elicits the desired biological response.
Experimental Methodologies: Self-Validating Protocols
Trustworthy data is built on robust, well-controlled experimental design. Below are detailed protocols for key assays in the profiling workflow.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring ADP production.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[11][12][13] After the kinase reaction, remaining ATP is depleted, and the ADP is converted into a detectable luminescent signal. The signal intensity is directly proportional to kinase activity.
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified, active kinases (e.g., CDK9/CycT1, PIM1)
-
Kinase-specific substrates (e.g., appropriate peptide)
-
Kinase reaction buffer (specific to each kinase)
-
Test compound (DCIP-7a) and control inhibitors, serially diluted in DMSO
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of DCIP-7a in DMSO. Dispense 50 nL of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific peptide substrate in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors are accurately assessed.
-
Initiation: Add 2.5 µL of the kinase/substrate mix to each well. Then, add 2.5 µL of the ATP solution to initiate the reaction. The total reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP.[14] Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin for signal generation.[14] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., BMG PHERAstar).
-
Data Analysis: Subtract the "no enzyme" background. Normalize the data to the "no inhibitor" control (100% activity). Plot the normalized percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol verifies that the compound binds to its intended target inside living cells.
-
Principle: The NanoBRET™ Target Engagement Assay measures the binding of a compound to a target protein in intact cells.[15][16][17] The target protein is expressed as a fusion with NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds the target acts as the energy acceptor. Compound binding to the target-NanoLuc® fusion displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET), which can be measured quantitatively.[18][19]
-
Materials:
-
HEK293T cells
-
Plasmid DNA encoding NanoLuc®-CDK9 or NanoLuc®-PIM1 fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer and Nano-Glo® Substrate (Promega)
-
White, tissue culture-treated 96-well plates
-
-
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the appropriate NanoLuc®-kinase fusion plasmid and carrier DNA. Culture for 18-24 hours to allow for protein expression.[17]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into the 96-well assay plate.
-
Compound Addition: Add the serially diluted test compound (DCIP-7a) to the wells.
-
Tracer Addition & Equilibration: Add the specific NanoBRET™ tracer to all wells at its predetermined optimal concentration. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Substrate Addition: Prepare the Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor. Add this solution to the wells.
-
Data Acquisition: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.[17]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio versus the log of inhibitor concentration and fit the data to determine the cellular IC50, which reflects the compound's apparent affinity for the target in a physiological context.
-
Visualizing the Mechanism: The CDK9-P-TEFb Pathway
Understanding where an inhibitor acts provides crucial context for its downstream effects. CDK9 is a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is essential for releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key step in gene transcription.
By inhibiting CDK9, DCIP-7a prevents the phosphorylation of the Pol II C-terminal domain, leading to a stall in transcription. This is particularly effective in cancer cells that are "addicted" to the constant production of short-lived anti-apoptotic proteins like Mcl-1 for their survival.
Conclusion and Future Directions
The comprehensive profiling of this compound derivatives, exemplified by our case study of DCIP-7a, underscores the critical importance of a multi-tiered evaluation strategy. The initial biochemical data for this class is promising, suggesting that the scaffold can be decorated to achieve potent and selective inhibition of key oncogenic kinases like CDK9 and PIM1.
The true value of this analysis lies in the workflow itself. By progressing from broad biochemical screens to specific cellular target engagement and functional assays, researchers can build a robust data package that validates a compound's mechanism of action and provides a strong rationale for further preclinical development. The imidazo[1,2-c]pyrimidine scaffold remains a fertile ground for the discovery of next-generation kinase inhibitors, and the rigorous application of the principles and protocols outlined in this guide will be essential for translating that potential into clinical reality.
References
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- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][1,3]diazepine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 17. eubopen.org [eubopen.org]
- 18. benchchem.com [benchchem.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
The Two Faces of the Hinge: A Head-to-Head Comparison of Imidazo[1,2-c]pyrimidine and Triazolopyrimidine Kinase Inhibitors
A Senior Application Scientist's Guide to Structure, Potency, and Experimental Validation
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The success of these agents often hinges on the privileged scaffolds that anchor them within the ATP-binding pocket of their target kinases. Among the most fruitful of these core structures are the nitrogen-rich heterocyclic compounds that mimic the natural adenine scaffold of ATP. This guide provides an in-depth, head-to-head comparison of two such scaffolds: imidazo[1,2-c]pyrimidine and triazolopyrimidine.
Aimed at researchers, scientists, and drug development professionals, this guide moves beyond a simple catalog of compounds. We will dissect the structural nuances, compare the inhibitory profiles of leading clinical examples, and provide the detailed, validated experimental protocols necessary to rigorously evaluate these and other kinase inhibitors in your own research.
Structural and Mechanistic Overview: A Tale of Two Scaffolds
At first glance, the imidazo[1,2-c]pyrimidine and triazolopyrimidine scaffolds share a bicyclic, purine-isosteric framework ideal for engaging the hinge region of a kinase. However, the subtle difference in their fused ring systems—an imidazole versus a triazole—imparts distinct electronic and steric properties that medicinal chemists can exploit to achieve desired potency and selectivity.
-
Imidazo[1,2-c]pyrimidine: This scaffold features a five-membered imidazole ring fused to a six-membered pyrimidine ring. Its structure offers multiple points for substitution, allowing for fine-tuning of its interaction with the kinase active site.
-
Triazolopyrimidine: This structure incorporates a triazole ring, which introduces an additional nitrogen atom compared to the imidazole. This modification can alter the hydrogen bonding capacity and overall electronic character of the molecule.
To illustrate these core structures, consider the following diagram:
Caption: Simplified BTK signaling pathway inhibited by Pirtobrutinib.
CDK9-Mediated Transcription (Inhibited by Zotiraciclib)
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). [1]It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and allowing for productive transcript elongation. [2][3]By inhibiting CDK9, Zotiraciclib causes transcriptional arrest, particularly affecting genes with short-lived transcripts that are vital for cancer cell survival, such as MYC. [4][5]
Caption: CDK9's role in transcriptional elongation, inhibited by Zotiraciclib.
Experimental Protocols for Inhibitor Validation
Rigorous, reproducible experimental data is the bedrock of drug development. The following section provides detailed, self-validating protocols for the in vitro and cell-based evaluation of kinase inhibitors like those discussed.
Experimental Workflow Overview
A typical workflow for characterizing a novel kinase inhibitor involves moving from biochemical assays that measure direct enzyme inhibition to cell-based assays that assess the compound's effect in a more physiologically relevant context. [6]
Caption: General workflow for kinase inhibitor discovery and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme by measuring ADP production.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity. [7] Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution) in a buffer containing 1% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add:
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Test compound dilutions.
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Kinase enzyme (at a pre-determined optimal concentration).
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Substrate peptide/protein specific to the kinase.
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
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Reaction Initiation: Initiate the kinase reaction by adding ATP at its Km concentration for the specific enzyme.
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Reaction Incubation: Incubate for a defined period (e.g., 60-120 minutes) at room temperature. The duration should be within the linear range of the reaction.
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ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
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Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
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Data Acquisition: Measure the luminescence signal using a plate reader.
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Data Analysis: Normalize the data using "no-enzyme" (100% inhibition) and "vehicle-only" (0% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To measure the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
Principle: This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. CellTiter-Glo® is a luminescent assay that quantifies ATP, an indicator of cell viability. [8] Methodology:
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Cell Seeding: Seed cancer cells (e.g., a BTK-dependent lymphoma line for Pirtobrutinib) into a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours). [8]Include a vehicle control (e.g., 0.1% DMSO).
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Reagent Addition (MTT Example):
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8] * Aspirate the media and dissolve the resulting formazan crystals in DMSO.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. For CellTiter-Glo®, add the reagent directly to the wells and measure luminescence.
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Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration to calculate the GI50 or IC50 value.
Conclusion and Future Perspectives
Both the imidazo[1,2-c]pyrimidine and triazolopyrimidine scaffolds have proven to be exceptionally valuable in the development of targeted kinase inhibitors.
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The imidazo[1,2-c]pyrimidine scaffold, exemplified by the non-covalent BTK inhibitor Pirtobrutinib, demonstrates how this core can be tailored for high selectivity and to overcome specific mechanisms of acquired resistance. [9][10]* The triazolopyrimidine scaffold and its close relatives, represented by the CDK9 inhibitor Zotiraciclib, highlight the potential to create multi-kinase inhibitors capable of crossing the blood-brain barrier to address challenging targets like glioblastoma. [4][11] The choice between these scaffolds is not a matter of inherent superiority but rather depends on the specific therapeutic goal. Factors such as the topology of the target kinase's ATP pocket, the desired selectivity profile, and the required pharmacokinetic properties will dictate which scaffold provides a more promising starting point. As our understanding of the human kinome deepens, the continued exploration and functionalization of these and other privileged structures will undoubtedly yield the next generation of life-saving precision medicines.
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A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-c]pyrimidine and Pyrazolo[1,5-a]pyrimidine Inhibitors
In the landscape of modern therapeutics, particularly in oncology and immunology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The vast and diverse human kinome presents a wealth of targets for drug discovery. Among the myriad of heterocyclic scaffolds leveraged to design potent and selective kinase inhibitors, the imidazo[1,2-c]pyrimidine and pyrazolo[1,5-a]pyrimidine cores have garnered significant attention. Both are purine isosteres, granting them a structural predisposition to interact with the ATP-binding site of kinases. This guide provides an in-depth, objective comparison of the in vivo efficacy of these two prominent scaffolds, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Introduction to the Scaffolds: Imidazo[1,2-c]pyrimidine and Pyrazolo[1,5-a]pyrimidine
The imidazo[1,2-c]pyrimidine and pyrazolo[1,5-a]pyrimidine skeletons are bicyclic aromatic systems containing nitrogen atoms that serve as versatile platforms for the development of kinase inhibitors. Their rigid structures provide a well-defined orientation for substituents to interact with specific residues within the kinase active site, enabling the fine-tuning of potency and selectivity.
Imidazo[1,2-c]pyrimidines have been investigated as inhibitors of various kinases, including Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Their therapeutic potential has been explored in the context of inflammatory diseases and cancer[2].
Pyrazolo[1,5-a]pyrimidines represent a notable class of compounds with potent protein kinase inhibitory activity, playing a critical role in targeted cancer therapy[3]. This scaffold has been successfully employed to develop inhibitors against a range of kinases, including CDKs, Tropomyosin Receptor Kinases (Trks), and Pim-1 kinase, with some candidates progressing to clinical trials[3][4][5][6].
Mechanism of Action and Key Cellular Targets
Both scaffolds predominantly feature ATP-competitive inhibitors, which function by occupying the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates. This action can disrupt signaling pathways crucial for cell proliferation, survival, and differentiation.
A key pathway often targeted by inhibitors from both classes is the cell cycle, which is tightly regulated by CDKs. Dysregulation of CDK activity is a hallmark of cancer. The diagram below illustrates a simplified model of the CDK-mediated cell cycle regulation, a common target for pyrazolo[1,5-a]pyrimidine inhibitors like BS-194.
Caption: Simplified CDK-regulated cell cycle pathway.
Comparative In Vivo Efficacy
Pyrazolo[1,5-a]pyrimidine Inhibitors: A Strong Preclinical Profile in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively validated in preclinical cancer models, with several compounds demonstrating significant in vivo antitumor activity. A notable example is the CDK inhibitor BS-194 (compound 4k) , which has shown potent and selective inhibition of multiple CDKs[4][5][7]. Pharmacokinetic studies revealed that BS-194 is orally bioavailable, with an elimination half-life of 178 minutes in mice[4][5][7]. When administered orally, it effectively inhibited the growth of human tumor xenografts and suppressed the phosphorylation of CDK substrates in vivo[4][5][7].
Furthermore, pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin Receptor Kinases (Trks) have also demonstrated compelling in vivo efficacy[3][6][8]. Several compounds from this class have exhibited potent, low nanomolar inhibitory activity against Trk kinases and have shown significant tumor growth inhibition in xenograft models of cancers with NTRK gene fusions[6]. The success of this scaffold is underscored by the FDA approval of Trk inhibitors like Larotrectinib and Repotrectinib, which feature a pyrazolo[1,5-a]pyrimidine core[3][6].
| Pyrazolo[1,5-a]pyrimidine Inhibitor | Target(s) | Animal Model | Dose and Route | In Vivo Efficacy | Reference |
| BS-194 (4k) | CDK1, CDK2, CDK9 | Human tumor xenografts in mice | 25 mg/kg, oral | Significant tumor growth inhibition and suppression of substrate phosphorylation | [4][5][7] |
| Various Derivatives | TrkA, TrkB, TrkC | Xenograft models of NTRK-fusion cancers | Varies | Potent tumor growth inhibition | [3][6][8] |
Imidazo[1,2-c]pyrimidine Inhibitors: Promising In Vivo Activity with a Focus on Inflammation
The in vivo efficacy of imidazo[1,2-c]pyrimidine inhibitors has been more extensively documented in models of inflammation. For instance, compound 9f , an inhibitor of the Syk family kinases, demonstrated oral efficacy in a mouse model of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production[2]. This highlights the potential of this scaffold for the treatment of allergic and autoimmune diseases.
While in vivo oncology data for the imidazo[1,2-c]pyrimidine scaffold is less abundant, some derivatives have been identified as CDK2 inhibitors with in vitro activity[1]. Additionally, structurally related compounds such as imidazo[1,2-a]pyridines have shown in vivo antitumor effects. For example, an imidazo[1,2-a]pyridine derivative was found to significantly inhibit the growth of HeLa human cervical tumor xenografts in mice at a dose of 50 mg/kg[9]. Another study on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives reported promising oral bioavailability and potential for treating gastrointestinal stromal tumors[10][11][12]. Although not direct evidence for the imidazo[1,2-c]pyrimidine core, these findings suggest the broader imidazo-pyrimidine family holds promise for in vivo anticancer applications.
| Imidazo[1,2-c]pyrimidine & Related Inhibitors | Target(s) | Animal Model | Dose and Route | In Vivo Efficacy | Reference |
| Compound 9f (Imidazo[1,2-c]pyrimidine) | Syk family kinases | Mouse models of inflammation | Oral (dose not specified) | Suppression of passive cutaneous anaphylaxis and IL-2 production | [2] |
| Imidazo[1,2-a]pyridine derivative | PI3K/Akt/mTOR pathway | HeLa cervical tumor xenograft in mice | 50 mg/kg | Significant tumor growth inhibition | [9] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT | Not specified | Oral | Promising oral bioavailability | [10][11][12] |
Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study
To rigorously evaluate the in vivo efficacy of novel kinase inhibitors, a well-controlled tumor xenograft study is essential. The following is a detailed, step-by-step methodology for a typical subcutaneous xenograft study in mice.
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Animal Selection and Acclimatization: Utilize immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts. House the animals in a pathogen-free environment and allow for an acclimatization period of at least one week before the start of the experiment.
-
Cell Culture and Implantation: Culture the desired human cancer cell line under sterile conditions. Harvest the cells during their logarithmic growth phase and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel to enhance tumor take rate. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Once the tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing and Health Monitoring: Prepare the test compound and vehicle control formulations. Administer the treatments to the respective groups at the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule (e.g., once daily). Throughout the study, monitor the animals' body weight and general health daily.
-
Study Endpoint and Data Collection: The study is typically terminated after a predefined period (e.g., 21-28 days) or when the tumors in the control group reach a maximum allowed size. At the endpoint, record the final body weights and tumor volumes. Euthanize the animals and excise the tumors for final weight measurement. Blood and other tissues can also be collected for pharmacokinetic and pharmacodynamic analyses.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment. TGI is often expressed as a percentage and can be calculated using various formulas, a common one being: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Conclusion and Future Perspectives
Both imidazo[1,2-c]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated significant potential as frameworks for the development of potent and selective kinase inhibitors. The current body of literature suggests that the pyrazolo[1,5-a]pyrimidine core is more extensively validated in the context of in vivo anticancer efficacy, with several compounds showing robust tumor growth inhibition in xenograft models and some progressing to clinical approval.
The imidazo[1,2-c]pyrimidine scaffold, while showing clear in vivo activity, particularly in inflammatory models, requires further investigation to establish its full potential as an anticancer therapeutic. The promising in vivo data from structurally related imidazo-fused pyrimidines provides a strong rationale for more extensive in vivo oncology studies with this scaffold.
For researchers in drug development, the choice between these scaffolds will depend on the specific kinase target, the desired therapeutic indication, and the overall drug-like properties of the lead compounds. This guide provides a foundation for understanding the current landscape of their in vivo efficacy and offers a practical framework for their preclinical evaluation. Future head-to-head in vivo studies will be invaluable in providing a more definitive comparison of these two important heterocyclic systems.
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A Researcher's Guide to Navigating Selectivity: Cross-Reactivity and Off-Target Effects of Imidazo[1,2-c]pyrimidine-Based Inhibitors
Introduction: The Promise and Peril of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine scaffold is a versatile and privileged structure in modern medicinal chemistry. Its unique electronic properties and rigid, bicyclic framework make it an excellent starting point for designing potent inhibitors against a variety of enzyme families, most notably protein kinases.[1][2][3] These nitrogen-fused heterocycles have demonstrated significant therapeutic potential in oncology, immunology, and inflammatory diseases.[4][5][6] However, the very features that make them effective also present a significant challenge: ensuring target selectivity.
The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[7] This structural similarity means that an inhibitor designed for one kinase can inadvertently bind to and modulate the activity of dozens of others. Such cross-reactivity can lead to unexpected off-target effects, resulting in cellular toxicity or confounding experimental results. For researchers in drug discovery, a deep understanding of an inhibitor's selectivity profile is not merely academic—it is fundamental to validating a biological hypothesis and developing a safe, effective therapeutic.
This guide provides an in-depth comparison of imidazo[1,2-c]pyrimidine-based inhibitors, focusing on their cross-reactivity and off-target profiles. We will explore the critical experimental methodologies used to assess selectivity, explain the causality behind these experimental choices, and provide actionable protocols to empower researchers to generate robust, reliable data.
The Kinase Selectivity Challenge: A Shared Battlefield
Achieving inhibitor selectivity for a specific protein kinase is a significant hurdle in the development of small molecule drugs.[8][9] Most kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site. The inherent challenge lies in exploiting the subtle differences within this site across the entire kinome to achieve specificity. An inhibitor that appears selective against a small panel of kinases may reveal widespread off-target activity when profiled against a more comprehensive panel. This "polypharmacology" can sometimes be beneficial, but it must be understood and characterized to be controlled.[8] This guide focuses on the methods required to uncover this broader activity profile.
Comparative Analysis of Imidazo[1,2-c]pyrimidine-Based Kinase Inhibitors
The imidazo[1,2-c]pyrimidine scaffold has been successfully utilized to target several distinct kinases. The following table summarizes the on-target potency and off-target profile of representative inhibitors from the literature. This comparative data highlights how subtle structural modifications can dramatically alter the selectivity profile.
| Compound Class | Primary Target(s) | On-Target Potency (IC₅₀/Kᵢ) | Key Off-Targets / Selectivity Profile | Reference(s) |
| Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | 0.5 - 5 µM | Described as having high selectivity towards CDK2, with low cytotoxicity observed in leukemia cell lines. | [10] |
| Phenyl-substituted Imidazo[1,2-c]pyrimidines | Syk, ZAP-70 | 10 - 100 nM | Potently inhibits Syk family kinases. The selectivity against a broader kinome panel is a critical area for further investigation. | [5] |
| N-aryl Imidazo[1,2-c]pyrimidines | CHK1, MK2 | 50 - 200 nM | Demonstrates a "potency switch" where minor structural changes shift activity between CHK1 and MK2, highlighting tunable selectivity. | [11] |
Methodologies for Comprehensive Selectivity Profiling
A multi-faceted approach is essential for accurately characterizing an inhibitor's selectivity. Relying on a single assay type can provide an incomplete or misleading picture. The ideal strategy progresses from high-throughput biochemical screening to validation of target engagement in a physiological context.
Workflow for Assessing Inhibitor Selectivity
The following diagram outlines a robust, tiered workflow for moving from initial discovery to a well-characterized, selective inhibitor.
Caption: A tiered workflow for characterizing inhibitor selectivity.
Biochemical Kinase Profiling (In Vitro)
The foundational step is to determine an inhibitor's activity or binding affinity against a large panel of purified kinases. This provides a broad, quantitative landscape of the compound's potential targets.
-
Causality: By removing the complexity of the cellular environment, these assays measure the direct interaction between the inhibitor and each kinase. This is the most effective way to identify high-affinity off-targets that might otherwise be missed.
-
Common Methodologies:
-
Competitive Binding Assays (e.g., KinomeScan™): This technique measures the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of hundreds of kinases. The result is typically a dissociation constant (Kd), which reflects binding affinity.[12]
-
Radiometric Activity Assays: These assays directly measure the catalytic activity of kinases by quantifying the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[8] Inhibition is measured as a decrease in substrate phosphorylation, yielding an IC₅₀ value. It is crucial to perform these assays at an ATP concentration near the Km for each kinase to ensure a fair comparison of intrinsic inhibitor affinities.[8]
-
Cellular Thermal Shift Assay (CETSA) (In Situ)
A potent biochemical inhibitor is of little use if it cannot engage its target inside a cell. CETSA is a powerful biophysical technique that verifies target engagement in a native, physiological context—without requiring any modification to the compound or the protein.[13][14][15]
-
Causality: The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14] By heating intact cells or cell lysates treated with the inhibitor and then quantifying the amount of soluble (non-denatured) target protein, one can directly observe target engagement. A positive thermal shift (an increase in the melting temperature, Tm) is strong evidence of binding.[16]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols: A Self-Validating System
Adherence to rigorous, well-controlled protocols is paramount for generating trustworthy data.
Protocol 1: Kinome-Wide Selectivity Profiling (Biochemical)
This protocol describes a general approach for single-dose screening to identify primary targets and significant off-targets, followed by dose-response curves for key hits.
-
Compound Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-c]pyrimidine inhibitor in 100% DMSO.
-
Primary Screen (Single-Dose):
-
Submit the compound to a commercial kinase profiling service (e.g., MRC PPU, DiscoveRx, Reaction Biology).[12][17]
-
Experimental Choice: Screen at a single, high concentration (e.g., 1 µM or 10 µM) against the largest available kinase panel (e.g., >400 kinases). This concentration is chosen to maximize the chances of detecting even weak off-target interactions.
-
Control: A DMSO vehicle control is run in parallel for each kinase assay to define 0% inhibition.
-
-
Data Analysis (Primary Screen):
-
Calculate the Percent Inhibition for each kinase relative to the DMSO control.
-
Set a threshold for significance. A common choice is >70% or >80% inhibition to identify a "hit".
-
-
Secondary Screen (Dose-Response):
-
For all kinases identified as "hits" in the primary screen, perform a 10-point dose-response curve to determine the IC₅₀ (for activity assays) or Kd (for binding assays).
-
Experimental Choice: A 10-point curve provides a robust and reliable determination of potency, ensuring the data is more accurate than a 5-point curve.[18]
-
-
Quantifying Selectivity:
-
Calculate a Selectivity Score (S-score) or Gini coefficient to quantify the inhibitor's specificity. For example, S(1µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score indicates higher selectivity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
This protocol details the steps for generating a CETSA melting curve to validate target engagement in cultured cells.
-
Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency.
-
Treat cells with the imidazo[1,2-c]pyrimidine inhibitor at a relevant concentration (e.g., 10x the cellular IC₅₀) for 1-2 hours.
-
Control: Prepare a parallel culture treated with an equivalent volume of DMSO (vehicle control).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspension into multiple PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the protein levels of the target of interest using Western Blotting, ELISA, or mass spectrometry.
-
Self-Validation: Include a loading control (e.g., GAPDH, Actin) that is known to be highly stable and should not shift with compound treatment. This ensures equal protein loading across all samples.
-
-
Data Interpretation:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble protein relative to the lowest temperature point against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and confirms cellular engagement.[15]
-
Conclusion and Future Perspectives
The imidazo[1,2-c]pyrimidine scaffold remains a highly valuable starting point for the development of potent kinase inhibitors. However, this guide underscores that potency alone is insufficient. A rigorous, multi-tiered evaluation of selectivity is critical to understanding the true biological activity of these compounds. Biochemical profiling provides a broad view of potential interactions, while cellular target engagement assays like CETSA confirm that the inhibitor reaches its intended target in a complex physiological environment.
By combining these approaches, researchers can build a comprehensive "selectivity roadmap" for their inhibitors. This allows for more confident interpretation of experimental data, minimizes the risk of being misled by off-target effects, and ultimately accelerates the development of safer and more effective chemical probes and therapeutics. The future of designing next-generation imidazo[1,2-c]pyrimidine inhibitors will likely involve leveraging structural biology and computational modeling to rationally design selectivity, but the empirical validation workflows detailed here will always remain the gold standard for confirmation.
References
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
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Reinhard, F. B. M., Eberhard, D., Werner, T., & Gaidt, M. M. (2015). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online, 3(9), 1054-1062. [Link]
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O'Neill, D. J., Padmanabha, R., Scorah, N., & Robers, M. B. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2856-2866. [Link]
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Knight, Z. A., & Shokat, K. M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Chowdhury, M. G., Kalmegh, V., Kapoor, S., Kamble, V., & Shard, A. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1488-1507. [Link]
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Zhang, J., Wu, Y., & Zhang, Y. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636-1647. [Link]
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Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ACS Chemical Biology, 7(1), 57-64. [Link]
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Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. [Link]
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KinomeMETA. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
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Zhang, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 288(11), 7799-7809. [Link]
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Jorda, R., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
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Brown, J. A., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS Genetics, 4(11), e1000284. [Link]
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H-L. A. N., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. MedChemComm, 4(5), 833-838. [Link]
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Revankar, G. R., & Robins, R. K. (1976). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 19(6), 855-857. [Link]
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Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9294-9304. [Link]
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El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1282, 135200. [Link]
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ResearchGate. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. [Link]
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ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts, 14(1), 59-71. [Link]
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A Comparative Guide to Target Engagement Validation of 5,7-Dichloroimidazo[1,2-c]pyrimidine-based Probes
In the landscape of contemporary drug discovery, the unequivocal demonstration of target engagement is a cornerstone of preclinical research. It serves as the critical link between a compound's molecular interaction and its cellular or physiological effect. This guide provides an in-depth technical comparison of methodologies for validating the target engagement of 5,7-dichloroimidazo[1,2-c]pyrimidine-based probes, a promising scaffold for kinase inhibition. We will objectively compare its performance with alternative probes, supported by experimental data, and provide detailed protocols for key validation assays.
The imidazo[1,2-c]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases.[1][2] The 5,7-dichloro substitution pattern can be strategically employed to enhance potency and selectivity. Validating that such a probe interacts with its intended target within the complex milieu of a cell is paramount. This guide will navigate the researcher through the principles and practices of robust target engagement validation.
Principles of Target Engagement Validation
The core principle of target engagement validation is to measure a direct or indirect consequence of the physical interaction between a probe and its target protein. Several robust methods have been developed to assess this, each with its own set of advantages and limitations. The choice of method often depends on the nature of the probe, the target protein, and the experimental question being addressed. Here, we will focus on three widely adopted and complementary techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, and chemoproteomic approaches for covalent inhibitors.
Comparative Analysis of Target Engagement Methodologies
For the purpose of this guide, we will consider a hypothetical this compound-based probe designed as a potent and selective inhibitor of p38α MAPK, a key regulator of inflammatory responses.[3][4] We will compare its validation against established p38 MAPK inhibitors such as SB203580 and BIRB-796 (Doramapimod).[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[6]
Causality Behind Experimental Choices: The fundamental principle is that a protein's thermal stability increases when it is bound to a ligand. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, followed by the measurement of the remaining soluble protein. A shift in the melting curve to a higher temperature in the presence of the probe is indicative of target engagement.
Data Presentation: CETSA Melt Curve and Isothermal Dose-Response Fingerprint (ITDRF)
| Probe/Compound | Target | Cell Line | Thermal Shift (ΔTm in °C) | IC50 (ITDRF) | Reference |
| This compound Probe (Hypothetical) | p38α MAPK | THP-1 | +4.5 | 150 nM | - |
| SB203580 | p38α MAPK | THP-1 | +3.2 | 500 nM | [7] |
| BIRB-796 | p38α MAPK | THP-1 | +5.1 | 38 nM | [5] |
This data is illustrative and based on typical performance of potent kinase inhibitors.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture THP-1 cells to a density of 1-2 x 106 cells/mL. Treat cells with the this compound probe (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the abundance of soluble p38α MAPK at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the band intensities against the temperature to generate a melting curve and determine the Tm.
Trustworthiness: The self-validating nature of CETSA lies in its ability to be performed in intact cells, providing a more physiologically relevant assessment of target engagement compared to assays with purified proteins. The inclusion of a vehicle control is crucial for establishing the baseline melting curve.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Kinobeads-based Competitive Profiling
Kinobeads are an affinity chromatography tool composed of a mixture of non-selective kinase inhibitors immobilized on beads, which can capture a large portion of the cellular kinome.[8][9] This technique is used to determine a compound's selectivity and affinity for a wide range of kinases simultaneously.
Causality Behind Experimental Choices: The assay relies on the principle of competition. The this compound probe is incubated with a cell lysate in a concentration-dependent manner before the lysate is exposed to the kinobeads. The probe will compete with the kinobeads for binding to its target kinases. The more potently the probe binds to a specific kinase, the less of that kinase will be captured by the kinobeads. This is then quantified by mass spectrometry.
Data Presentation: Kinase Selectivity Profile
| Kinase | This compound Probe (Kd, nM) | SB203580 (Kd, nM) | BIRB-796 (Kd, nM) |
| p38α (MAPK14) | 15 | 20 | 1 |
| p38β (MAPK11) | 50 | 35 | 5 |
| JNK1 | >1000 | 250 | >1000 |
| ERK2 | >1000 | >1000 | >1000 |
| CDK2 | 850 | >1000 | >1000 |
| RIPK2 | 300 | 60 | >1000 |
This data is illustrative and based on published selectivity profiles of similar kinase inhibitors.[7]
Experimental Protocol: Kinobeads Profiling
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a mixture of cancer cell lines to maximize kinome coverage) under native conditions.[10]
-
Compound Incubation: Incubate the cell lysate with a serial dilution of the this compound probe for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent reduction in kinase binding to the beads to calculate the apparent dissociation constant (Kd).
Trustworthiness: This method provides a broad, unbiased view of a probe's selectivity across the kinome. The use of native proteins from cell lysates ensures that the kinases are in their physiological state, complete with post-translational modifications and associated proteins.
Visualization: Kinobeads Workflow
Caption: Workflow for Kinobeads-based competitive profiling.
Chemoproteomics for Covalent Probes
While our hypothetical probe is a reversible inhibitor, the imidazo[1,2-c]pyrimidine scaffold can be adapted to create covalent inhibitors by incorporating a reactive "warhead".[11] For such probes, chemoproteomics provides a powerful tool for identifying both on- and off-targets.
Causality Behind Experimental Choices: This method typically involves an alkyne-tagged version of the covalent probe. After treating cells with the probe, the alkyne tag is used for "click" chemistry to attach a reporter molecule, such as biotin. The biotinylated proteins are then enriched and identified by mass spectrometry.[12]
Data Presentation: Covalent Target Engagement
| Protein Target | Enrichment Ratio (Probe/DMSO) | Putative Covalent Site |
| p38α (MAPK14) | 25.3 | Cys119 |
| JNK1 | 2.1 | Cys116 |
| GAPDH | 1.2 | - |
This data is illustrative.
Experimental Protocol: Chemoproteomics for Covalent Probes
-
Probe Synthesis: Synthesize an alkyne-tagged version of the this compound covalent probe.
-
Cell Treatment: Treat cells with the alkyne-tagged probe or DMSO.
-
Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter.
-
Enrichment: Enrich the biotinylated proteins using streptavidin beads.
-
On-bead Digestion: Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Compare the spectral counts or peptide intensities between the probe-treated and DMSO-treated samples to identify specific targets.
Trustworthiness: This method provides direct evidence of covalent modification and can identify the specific site of interaction. Competition experiments with the untagged covalent inhibitor can be performed to confirm the specificity of the identified targets.
Visualization: p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Conclusion
The validation of target engagement for this compound-based probes, as for any chemical probe, requires a multi-faceted approach. The Cellular Thermal Shift Assay provides compelling evidence of target binding in a cellular context. Kinobeads profiling offers a broad, unbiased assessment of selectivity across the kinome. For covalent derivatives, chemoproteomics can definitively identify the direct targets of the probe. By employing these complementary techniques, researchers can build a robust and comprehensive understanding of their probe's mechanism of action, thereby increasing the confidence in its utility for biological discovery and therapeutic development.
References
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- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
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- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Druggability of 5,7-Dichloroimidazo[1,2-c]pyrimidine Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, the imidazo[1,2-c]pyrimidine scaffold has emerged as a "privileged" structure, demonstrating a wide array of biological activities, including antiviral, antifungal, anti-inflammatory, and anticancer effects.[1] This guide provides a comprehensive framework for assessing the drug-like properties of a specific subclass, the 5,7-dichloroimidazo[1,2-c]pyrimidine derivatives. As researchers and drug development professionals, our goal extends beyond mere potency; we seek candidates with favorable pharmacokinetic and physicochemical profiles that translate to clinical efficacy.
This document offers an objective comparison of the this compound scaffold against other relevant heterocyclic systems, supported by detailed experimental protocols and illustrative data. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for your research endeavors.
The Imidazo[1,2-c]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
The imidazo[1,2-c]pyrimidine nucleus is a nitrogen-fused heterocycle that has garnered significant attention for its therapeutic potential. Its adaptable structure allows for extensive modifications, enabling the fine-tuning of pharmacological effects through structure-activity relationship (SAR) studies.[1] Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, including Syk family kinases, highlighting their potential in treating allergic disorders and autoimmune diseases.
The introduction of dichloro-substituents at the 5 and 7 positions of the imidazo[1,2-c]pyrimidine ring system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its drug-like characteristics. A critical aspect of preclinical development is the thorough evaluation of these properties to identify candidates with the highest probability of success.
Comparative Analysis of Drug-Like Properties
To provide a practical context for assessment, we will compare a hypothetical this compound derivative (termed Compound X ) with a known imidazo[1,2-c]pyrimidine-based Syk inhibitor (Compound 9f from published literature) and a well-established kinase inhibitor scaffold, pyrazolopyrimidine. This comparative approach will illuminate the relative strengths and weaknesses of the 5,7-dichloro substitution pattern.
Physicochemical Properties and Lipinski's Rule of Five
A fundamental first step in assessing "druggability" is the evaluation of physicochemical properties and adherence to Lipinski's Rule of Five.[2][3][4][5][6] This rule provides a valuable framework for predicting the oral bioavailability of a drug candidate. The key parameters are:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Less than 5.
-
Hydrogen Bond Donors (HBD): No more than 5.
-
Hydrogen Bond Acceptors (HBA): No more than 10.
Table 1: Comparison of Physicochemical Properties
| Property | Compound X (Hypothetical) | Compound 9f (Syk Inhibitor) | Pyrazolopyrimidine Core | Lipinski's Guideline |
| Molecular Weight | ~350 g/mol | ~450 g/mol | ~250-400 g/mol | < 500 |
| LogP | ~3.5 | ~4.2 | ~2.5-4.0 | < 5 |
| HBD | 1 | 2 | 1-2 | ≤ 5 |
| HBA | 4 | 6 | 4-6 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |
Note: Values for Compound X are hypothetical and for the pyrazolopyrimidine core are representative ranges.
The 5,7-dichloro substitution in Compound X is expected to increase lipophilicity (LogP) compared to an unsubstituted core, a factor that must be balanced to maintain adequate solubility and permeability.
In Vitro ADME Profiling
A comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Here, we outline key in vitro assays.
The ability of a drug to permeate biological membranes is a critical determinant of its oral bioavailability. Two standard assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8][9][10][11]
-
PAMPA: This high-throughput assay predicts passive diffusion across an artificial membrane. It is a cost-effective initial screen for permeability.[7][9][11]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms.[7][8][9]
Table 2: Comparative Permeability Data
| Compound | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) A -> B | Caco-2 (Papp, 10⁻⁶ cm/s) B -> A | Efflux Ratio (B->A / A->B) | Permeability Class |
| Compound X (Hypothetical) | 15.2 | 12.5 | 28.8 | 2.3 | Moderate (potential efflux) |
| Compound 9f (Syk Inhibitor) | 10.8 | 9.1 | 15.5 | 1.7 | Moderate |
| Propranolol (High Perm.) | >20 | >15 | <30 | <2 | High |
| Atenolol (Low Perm.) | <1 | <1 | <1 | N/A | Low |
Note: Data for Compound X is hypothetical. Propranolol and Atenolol are included as high and low permeability controls, respectively.
An efflux ratio greater than 2 in the Caco-2 assay suggests that the compound may be a substrate for efflux transporters like P-glycoprotein, which can limit its net absorption.
The metabolic stability of a compound, typically assessed using liver microsomes, provides an indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[12][13][14][15][16] A high clearance rate in this assay suggests that the compound may be rapidly metabolized in vivo, leading to a short half-life and poor oral bioavailability.
Table 3: Comparative Metabolic Stability Data
| Compound | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Class |
| Compound X (Hypothetical) | 45 | 15.4 | Moderate |
| Compound 9f (Syk Inhibitor) | 30 | 23.1 | Moderate to High Clearance |
| Verapamil (High Clearance) | <10 | >70 | High Clearance |
| Carbamazepine (Low Clearance) | >60 | <12 | Low Clearance |
Note: Data for Compound X is hypothetical. Verapamil and Carbamazepine are included as high and low clearance controls, respectively.
The chloro-substituents on Compound X may block potential sites of metabolism, leading to improved metabolic stability compared to other derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Preparation of Donor Plate:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into a buffer at pH 5.0 (to mimic the acidic environment of the upper intestine) to the final desired concentration.
-
-
Preparation of Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with a buffer at pH 7.4, containing a small percentage of a solubilizing agent if necessary.
-
-
Assembly of the PAMPA Sandwich:
-
Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., lecithin in dodecane).
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the compound solutions from the donor plate to the filter plate.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Papp):
-
The Papp value is calculated using a specific equation that takes into account the volume of the donor and acceptor wells, the area of the filter, and the incubation time.
-
Causality: The choice of a pH gradient (pH 5.0 in the donor and pH 7.4 in the acceptor) is to mimic the physiological conditions of the gastrointestinal tract, which can influence the ionization state and permeability of acidic and basic compounds.
Protocol: Caco-2 Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of human intestinal cells, accounting for both passive and active transport.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Assess the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm the tightness of the cell junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with a transport buffer.
-
Add the test compound solution to the apical (A) side (donor compartment).
-
At various time points, collect samples from the basolateral (B) side (acceptor compartment).
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
In a separate set of wells, add the test compound to the basolateral (B) side and collect samples from the apical (A) side to assess efflux.
-
-
Sample Analysis:
-
Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A transport.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
-
Causality: The 21-day culture period is critical for the Caco-2 cells to differentiate and express the transporters and enzymes found in the human small intestine, providing a more physiologically relevant model than artificial membranes.
Protocol: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver microsomes.
Methodology:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, a phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Causality: The NADPH-regenerating system is essential as NADPH is a required cofactor for the activity of most cytochrome P450 enzymes, which are the primary drivers of drug metabolism in the liver.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Workflow for the Metabolic Stability Assay in Human Liver Microsomes.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. A thorough and early assessment of drug-like properties is paramount to the success of any drug discovery program. By employing the systematic approach and detailed protocols outlined in this guide, researchers can make informed decisions about which derivatives to advance.
The hypothetical data for Compound X suggests that the 5,7-dichloro substitution pattern can lead to a favorable balance of permeability and metabolic stability. However, the potential for P-glycoprotein efflux warrants further investigation through in vivo pharmacokinetic studies.
Future work should focus on synthesizing a focused library of this compound derivatives and subjecting them to this battery of in vitro ADME assays. The resulting data will provide a clearer understanding of the SAR for drug-like properties within this chemical series and will be instrumental in identifying a clinical candidate with an optimal balance of potency and developability.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
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Drug Metabolism. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]
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AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
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PubMed. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Retrieved from [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
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Semantic Scholar. (n.d.). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Retrieved from [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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Ingenta Connect. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Retrieved from [Link]
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PubMed Central. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Construction design of the target imidazo[1,2-c]pyrimidines. Retrieved from [Link]
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PubMed. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Retrieved from [Link]
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PubMed. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Retrieved from [Link]
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PubMed. (1981). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidin-5-one derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel 5,7-Dichloroimidazo[1,2-c]pyrimidine Inhibitors Against Established Anti-Cancer Drugs
Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery
The landscape of oncology drug discovery is increasingly focused on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the most pursued targets are the cyclin-dependent kinases (CDKs), master regulators of the cell cycle whose aberrant activity is a hallmark of many cancers. The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising chemotype for the development of novel kinase inhibitors, with derivatives such as 5,7-dichloroimidazo[1,2-c]pyrimidin-5(6H)-one showing potential as inhibitors of CDK2.
However, the journey from a promising chemical scaffold to a clinically viable therapeutic is long and fraught with challenges. A critical and often underestimated phase of this journey is the rigorous, multi-faceted benchmarking of a novel inhibitor against established drugs. This process provides an essential, objective assessment of a new compound's potential, informing critical go/no-go decisions and guiding future optimization efforts.
This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for the preclinical benchmarking of novel 5,7-dichloroimidazo[1,2-c]pyrimidine-based CDK2 inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation and comparison. Our focus will be on a hypothetical novel inhibitor, hereafter referred to as "Compound X" , a this compound derivative, which we will benchmark against established CDK inhibitors such as Roscovitine , Flavopiridol , and Dinaciclib .
The Central Role of CDK2 in Cell Cycle Progression and as a Therapeutic Target
Cyclin-dependent kinase 2 (CDK2) is a key enzyme that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and progression through S phase of the cell cycle.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, often driven by the overexpression of Cyclin E.[2] This makes CDK2 an attractive target for therapeutic intervention. Inhibition of CDK2 can lead to cell cycle arrest and, in many cancer cell lines, apoptosis.[3]
Below is a simplified representation of the CDK2 signaling pathway, illustrating its critical role in the G1/S transition.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Phase 1: In Vitro Biochemical Potency and Selectivity
The foundational step in benchmarking any novel inhibitor is to determine its direct inhibitory activity against the purified target enzyme. This provides a clean, quantitative measure of potency, free from the complexities of a cellular environment.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro CDK2/Cyclin E Kinase Inhibition Assay (Radiometric)
This protocol is a robust, well-established method for determining the half-maximal inhibitory concentration (IC50) of a compound against CDK2.[4]
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds (Compound X, Roscovitine, Flavopiridol, Dinaciclib)
-
96-well plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Recombinant CDK2/Cyclin E complex
-
Histone H1 substrate
-
-
Reaction Initiation: Start the kinase reaction by adding ATP mixed with a tracer amount of [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary (Hypothetical)
The following table illustrates how the in vitro kinase inhibition data for Compound X would be compared against established CDK2 inhibitors.
| Compound | CDK2/Cyclin E IC50 (nM) | CDK1/Cyclin B IC50 (nM) | Selectivity (CDK1/CDK2) |
| Compound X | 15 | 1500 | 100-fold |
| Roscovitine | 100 | 2700 | 27-fold |
| Flavopiridol | 100 | 30 | 0.3-fold |
| Dinaciclib | 1[5] | 3[5] | 3-fold |
Note: IC50 values for established drugs are sourced from publicly available literature and are for comparative purposes. Direct head-to-head comparison requires running all compounds in the same assay under identical conditions.
Phase 2: Cellular Potency and Mechanism of Action
While in vitro assays are crucial for determining direct enzyme inhibition, they do not capture the complexities of a cellular environment, such as membrane permeability, off-target effects, and engagement with the target in its native state. Therefore, the next critical step is to assess the inhibitor's activity in relevant cancer cell lines.
Experimental Workflow: Cellular Assays
The following diagram illustrates the workflow for key cellular assays used to characterize a CDK2 inhibitor.
Caption: Workflow for cellular characterization of a CDK2 inhibitor.
Detailed Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, OVCAR-3 for ovarian cancer)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot a dose-response curve to determine the IC50 value for cell proliferation.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[7][8]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their proliferation IC50 for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Comparative Data Summary (Hypothetical)
The following tables illustrate the expected outcomes from the cellular assays.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | OVCAR-3 IC50 (µM) |
| Compound X | 0.5 | 0.3 |
| Roscovitine | 15[5] | >20 |
| Flavopiridol | 0.2 | 0.1 |
| Dinaciclib | 0.05 | 0.03 |
Table 3: Effect on Cell Cycle Distribution in MCF-7 Cells (at IC50 concentration)
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55 | 30 | 15 |
| Compound X | 75 | 10 | 15 |
| Roscovitine | 70 | 15 | 15 |
| Flavopiridol | 65 | 10 | 25 |
| Dinaciclib | 72 | 12 | 16 |
Phase 3: Preliminary Pharmacokinetic Profiling
A potent inhibitor in vitro and in cells is of little therapeutic value if it cannot achieve and maintain effective concentrations in the body. Preliminary pharmacokinetic (PK) studies are therefore essential to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Key Pharmacokinetic Parameters
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.[9]
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.[10]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[9]
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Comparative Pharmacokinetic Data (Literature Values)
The following table provides a summary of key pharmacokinetic parameters for the established CDK inhibitors, derived from preclinical and clinical studies.
| Compound | Half-life (t½) | Clearance (CL) | Bioavailability (F%) |
| Roscovitine | ~7 hours (in rat pups)[11] | Rapid metabolism[9] | Low and variable |
| Flavopiridol | ~26 hours[10] | 11.3 L/h/m²[10] | IV administration |
| Dinaciclib | 1.4 - 3.3 hours[5] | Rapid[5] | IV administration |
Note: These values are context-dependent (species, dose, formulation) and serve as a general guide.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive benchmarking process outlined in this guide provides a robust framework for evaluating the potential of a novel this compound CDK2 inhibitor. By systematically assessing its in vitro potency and selectivity, cellular activity and mechanism of action, and preliminary pharmacokinetic profile in direct comparison to established drugs, researchers can make informed decisions about the future development of the compound.
An ideal novel inhibitor would exhibit:
-
High potency against CDK2 with a significant selectivity margin over other kinases, particularly CDK1, to minimize off-target effects.
-
Potent anti-proliferative activity in relevant cancer cell lines, ideally those with known dependencies on the CDK2 pathway (e.g., Cyclin E amplified tumors).
-
A clear induction of G1/S cell cycle arrest , confirming its on-target mechanism in a cellular context.
-
Favorable pharmacokinetic properties , including a reasonable half-life and oral bioavailability, to support a viable dosing regimen.
By adhering to the principles of scientific integrity, employing validated protocols, and performing rigorous comparative analysis, drug discovery teams can confidently identify and advance the most promising next-generation kinase inhibitors for the treatment of cancer.
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Mita, M. M., Mita, A. C., Moseley, J. L., Poon, J., Small, K. A., Jou, Y. M., ... & Shapiro, G. I. (2017). Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies. British journal of cancer, 117(9), 1259-1268. [Link]
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de la Motte, S., Gianella-Borradori, A., Peschel, C., & Huber, C. (2004). Pharmacokinetic model of R-roscovitine and its metabolite in healthy male subjects. International journal of clinical pharmacology and therapeutics, 42(4), 232-239. [Link]
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Senderowicz, A. M., Headlee, D., Stinson, S. F., Lush, R. M., Kalil, N., Villalba, L., ... & Sausville, E. A. (1998). Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol. Journal of clinical oncology, 16(9), 2986-2999. [Link]
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Hassan, B. A., Tydén, E., Näsström, T., Sehgal, P., Norlin, M., & Hassan, M. (2010). Age-dependent pharmacokinetics and effect of roscovitine on Cdk5 and Erk1/2 in the rat brain. Neuroscience letters, 477(1), 19-23. [Link]
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McClue, S. J., Blake, D., Clarke, R., Cowan, A., Cummings, L., Fischer, P. M., ... & Workman, P. (2002). Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. Cancer chemotherapy and pharmacology, 50(6), 443-452. [Link]
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Flynn, J., Marbo, K., Bensa, M., Fabbro, D., & Lane, H. (2012). Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia. Blood, 120(21), 727. [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
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Mita, M. M., Mita, A. C., Moseley, J. L., Poon, J., Small, K. A., Jou, Y. M., ... & Shapiro, G. I. (2017). Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies. British journal of cancer, 117(9), 1259. [Link]
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ResearchGate. (n.d.). The effects of dinaciclib on circulating WBCs, pharmacokinetics, and...[Link]
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Sermet-Gaudelus, I., Leal, T., De Boeck, K., Wilschanski, M., Fajac, I., & Hubert, D. (2020). Non-Linear Pharmacokinetics of Oral Roscovitine (Seliciclib) in Cystic Fibrosis Patients Chronically Infected with Pseudomonas aeruginosa. Pharmaceutics, 12(11), 1093. [Link]
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YouTube. (2025, March 16). Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
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Goel, S., Wadler, S., Ghalib, M. H., Guo, F., He, M., Mani, S., & Perez-Soler, R. (2012). A dose-finding, pharmacokinetic and pharmacodynamic study of a novel schedule of flavopiridol in patients with advanced solid tumors. Cancer chemotherapy and pharmacology, 70(4), 535-544. [Link]
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Thomas, J. P., Tutsch, K. D., Cleary, J. F., Bailey, H. H., Arzoomanian, R., Alberti, D., ... & Wilding, G. (2002). Phase I clinical and pharmacokinetic study of flavopiridol administered as a daily 1-hour infusion in patients with advanced neoplasms. Journal of clinical oncology, 20(19), 4064-4072. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Dichloroimidazo[1,2-c]pyrimidine
This document provides a detailed protocol for the safe handling and disposal of 5,7-dichloroimidazo[1,2-c]pyrimidine (CAS No. 85989-61-3). As a chlorinated heterocyclic compound, this substance requires rigorous disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers and laboratory professionals, offering a framework built on established safety principles for hazardous chemical waste management.
Hazard Identification and Risk Assessment
While a specific, comprehensive safety data sheet for this compound is not universally available, its structural analogue, 5,7-dichloroimidazo[1,2-a]pyrimidine (CAS No. 57473-32-2), provides critical hazard information.[1] Given the shared chlorinated pyrimidine core, it is prudent to handle this compound with the assumption of similar hazards.
The primary risks are associated with its potential toxicity and irritant properties. The presence of chlorine atoms on the heterocyclic ring system designates it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of persistent environmental pollutants.[2][3]
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Causality: The reactivity of chlorinated heterocyclic compounds can lead to irritation of skin, eyes, and mucous membranes upon contact. Ingestion can lead to acute toxicity. These classifications mandate that the compound be treated as hazardous waste, prohibiting disposal via standard laboratory drains or general refuse.[4]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn to prevent exposure.
Essential PPE includes:
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Use a certified respirator if handling large quantities or if there is a risk of aerosolization. All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[5]
Step-by-Step Disposal and Containment Protocol
Proper segregation is the cornerstone of safe chemical waste disposal. Halogenated wastes must never be mixed with non-halogenated streams.[6][7]
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a material compatible with chlorinated organic solids (e.g., a high-density polyethylene (HDPE) bottle or a glass container with a screw cap).[4]
-
The container must be in good condition, free of cracks, and able to be securely sealed.[6]
Step 2: Label the Waste Container
-
Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[4][6]
-
Clearly write the full chemical name: "This compound " and "Halogenated Organic Solid Waste ". Do not use abbreviations.[6]
-
Keep a running list of all constituents if other compatible halogenated solids are added.
Step 3: Transferring Solid Waste
-
Carefully transfer the solid this compound waste into the designated container using a spatula or scoop.
-
Perform all transfers inside a chemical fume hood to contain any dust.[5]
-
Ensure the exterior of the waste container remains clean. If contamination occurs, decontaminate the surface before removing it from the fume hood.
Step 4: Managing Contaminated Materials
-
Labware : Non-disposable glassware or tools should be decontaminated. Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered halogenated liquid waste and must be collected in a separate, appropriately labeled container.[2]
-
Consumables : Used weighing paper, contaminated gloves, and absorbent pads should be placed in the designated solid waste container with the this compound.
Step 5: Container Storage
-
Keep the waste container securely sealed at all times, except when adding waste.[4][6]
-
Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials like strong oxidizing agents, acids, and bases.[5][6]
-
Secondary containment (e.g., a plastic tub) is required for liquid waste containers and recommended for solids to contain any potential leaks or spills.[4]
Final Disposal Pathway
The collected hazardous waste must be transferred to your institution's EHS department for final disposal. The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8][9]
Causality: Incineration at temperatures around 1200 K is necessary to ensure the complete destruction of the chlorinated rings, preventing the formation of highly toxic and persistent byproducts such as dioxins and furans.[8] Landfill disposal is not an acceptable practice for this category of chemical waste.[3]
Caption: Figure 1: Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and safe response is critical.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Isolate the Area : Prevent access to the spill area.
-
Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.
-
Containment :
-
For a solid spill , gently cover the material with an absorbent pad to prevent it from becoming airborne. Carefully sweep the material into a labeled waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent. Treat all cleanup materials as halogenated solid waste.[10]
-
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size.
This guide provides a foundational procedure for the responsible disposal of this compound. Always adhere to the specific protocols and regulations established by your institution's Environmental Health & Safety department.
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A Senior Application Scientist's Guide to Handling 5,7-Dichloroimidazo[1,2-c]pyrimidine: Essential Protective Measures
Welcome to your comprehensive guide on the safe handling of 5,7-Dichloroimidazo[1,2-c]pyrimidine. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for personal protective equipment (PPE) and handling protocols. The guidance herein is designed to empower you with the knowledge to work confidently and safely with this and structurally related compounds.
The imidazo[1,2-c]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, often explored for its potential biological activity. The presence of two chlorine atoms on this nucleus suggests that this compound should be handled with care, as halogenated organic molecules can exhibit heightened reactivity and potential toxicity. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, established principles of chemical hygiene and data from analogous structures dictate a cautious and thorough approach to personal protection.
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for the closely related isomer, 5,7-dichloroimidazo[1,2-a]pyrimidine, we can anticipate similar hazards. These include:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Furthermore, compounds of this class are often investigated for cytotoxic properties, meaning they can be toxic to living cells. Therefore, it is prudent to handle them with the same level of precaution as cytotoxic drugs, minimizing all potential routes of exposure—dermal, inhalation, and ingestion.[2][3][4]
Core Protective Equipment: A Multi-Layered Defense
Your primary defense against chemical exposure is a meticulously chosen set of personal protective equipment. Each component serves a specific purpose, and their combined use creates a robust barrier between you and the chemical.
| PPE Component | Specification & Rationale |
| Hand Protection | Double Gloving with Chemotherapy-Rated Gloves: The outer glove should be a chemotherapy-rated nitrile glove with extended cuffs. The inner glove should also be nitrile. Causality: Dermal contact is a primary route of exposure for many hazardous chemicals.[4] Double gloving provides redundancy in case of a tear or pinhole in the outer glove. Chemotherapy-rated gloves are tested against a wider range of chemicals and have lower permeability than standard nitrile gloves. |
| Body Protection | Disposable, Low-Lint, Solid-Front Gown with Knit Cuffs: The gown should be made of a fluid-resistant material like polyethylene-coated polypropylene. Causality: This protects your clothing and skin from splashes and spills.[3] The solid front provides maximum protection, and knit cuffs ensure a snug fit around the inner glove, preventing gaps. Low-lint materials are crucial to prevent contamination of your experiment.[5] |
| Eye & Face Protection | Indirectly Vented Chemical Splash Goggles and a Full-Face Shield: Goggles should be worn at all times. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. Causality: this compound is expected to cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[3][6] |
| Respiratory Protection | NIOSH-Approved N95 Respirator or Higher: This is the minimum requirement when handling the solid compound outside of a certified chemical fume hood. For weighing or procedures that may generate aerosols, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered. Causality: The compound may cause respiratory irritation.[1] Handling powders can easily generate airborne particles that can be inhaled. An N95 respirator will filter out these particulates. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing, as required by OSHA.[7][8] |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened at the back.
-
Respirator: If required, perform a seal check and don your N95 respirator.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the second pair of chemotherapy-rated gloves, ensuring the cuffs are pulled up over the knit cuffs of the gown.
Doffing Procedure
The goal of doffing is to remove the most contaminated items first, without touching your skin or street clothes with the exterior of the PPE.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Gown: Unfasten the gown and carefully roll it down from your shoulders, turning it inside-out as you go. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves, again, by peeling them off so they are inside-out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visual Workflow for PPE Donning and Doffing
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous chemicals. All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gown), contaminated weigh paper, and any other solid materials should be placed in a dedicated, clearly labeled hazardous waste container. This container should be a sealable, puncture-resistant bag or drum.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Given the chlorinated nature of the compound, this waste stream should be designated as "halogenated organic waste".[9] Never dispose of this material down the drain.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Decontamination: Work surfaces should be decontaminated at the end of each procedure using a suitable solvent (such as ethanol or isopropanol) followed by a detergent solution. The cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal, which must comply with local, state, and federal regulations.
By integrating these scientifically-backed PPE choices, operational plans, and disposal protocols into your daily laboratory work, you build a system of safety that protects you, your colleagues, and your research.
References
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Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
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DuPont. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. [Link]
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Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]
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The Royal Marsden NHS Foundation Trust. (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. [Link]
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SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs? [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]
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Chemcia Scientific, LLC. (n.d.). 5,7-Dichloro-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. PubChem Compound Summary for CID 23125107. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
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Shanghai Rlavie Technology Co., Ltd. (n.d.). CAS 85989-61-3 | this compound. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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Central Pollution Control Board (CPCB), India. (n.d.). Minimising Release and Environmental Implications of Chlorine and its Compounds. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]
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Abignente, E., Arena, F., Luraschi, E., Saturnino, C., Berrino, L., De Santis, D., & Marmo, E. (1987). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. Il Farmaco; edizione scientifica, 42(9), 657–669. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
